3-(5-Formylthiophen-2-yl)benzonitrile
Description
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Properties
IUPAC Name |
3-(5-formylthiophen-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLZFQODXIIEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295935 | |
| Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886508-88-9 | |
| Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886508-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Formyl-2-thienyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Mass Spectrometry Guide: 3-(5-Formylthiophen-2-yl)benzonitrile
This guide details the mass spectrometric characterization of 3-(5-Formylthiophen-2-yl)benzonitrile , a critical biaryl intermediate often utilized in the synthesis of organic semiconductors (OPV/OLEDs) and kinase inhibitors.[1]
The following protocols and analyses are designed for high-resolution characterization, impurity profiling, and structural validation.
Physicochemical & Molecular Profile
Before initiating MS analysis, the analyst must understand the ionization potential and solubility profile of the analyte to prevent source contamination and ensure stable spray.
| Property | Value | Technical Implication |
| Formula | C₁₂H₇NOS | Carbon-rich backbone requires optimized desolvation temperatures.[1] |
| Exact Mass | 213.0248 Da | Target for High-Res (HRMS) extraction window (± 5 ppm).[1] |
| [M+H]⁺ | 214.0321 Da | Primary target ion in ESI(+).[1] |
| LogP (Est.) | ~2.8 - 3.2 | Moderate lipophilicity; requires high organic content for elution.[1] |
| Func. Groups | Aldehyde (-CHO), Nitrile (-CN) | Aldehyde: Susceptible to oxidation (to carboxylic acid) or hydrate formation in aqueous mobile phases.Nitrile: Weakly basic; protonation efficiency improves with acidic modifiers.[1] |
Sample Preparation & Solubility
Crucial Step: Direct dissolution in 100% water will precipitate the compound, clogging the ESI capillary.
-
Stock Solution: Dissolve 1 mg in 1 mL DMSO or THF (Tetrahydrofuran).
-
Working Standard: Dilute stock 1:100 into 50:50 Acetonitrile:Water .
-
Modifier: Add 0.1% Formic Acid (FA) to stabilize the [M+H]⁺ species.
-
Note: Avoid ammonium buffers if looking for trace impurities, as they can suppress ionization of this moderately polar molecule.
-
Ionization Strategy: ESI vs. APCI vs. EI[2]
Electrospray Ionization (ESI) - Recommended for Purity[1]
-
Mode: Positive (+)
-
Adducts: Expect [M+H]⁺ (214) and [M+Na]⁺ (236). The nitrile group has a lone pair on the nitrogen that accepts protons, though weakly. The aldehyde oxygen is also a protonation site.
-
Risk: In protic solvents (MeOH/Water), the aldehyde can form a hemiacetal hydrate [M+H₂O+H]⁺ (m/z 232).[1] Solution: Use ACN instead of MeOH.
Electron Impact (EI) - Recommended for Structure[1]
-
Mode: 70 eV[2]
-
Benefit: Provides a rich fragmentation fingerprint (see Section 4) impossible to achieve with soft ESI.
-
Observation: The molecular ion [M]⁺• at m/z 213 will be intense due to the highly conjugated biaryl system stabilizing the radical cation.
Fragmentation Analysis (MS/MS)
The structural confirmation relies on observing specific neutral losses characteristic of the aldehyde and nitrile moieties attached to the thiophene-phenyl scaffold.
Mechanistic Pathway (ESI+ / CID)[1]
-
Precursor: [M+H]⁺ = 214 [1]
-
Primary Loss (-CO): The formyl group (-CHO) is the most labile.[1] Loss of Carbon Monoxide (28 Da) is the diagnostic transition.
-
Transition: 214 → 186 (Phenyl-thiophene-nitrile cation).[1]
-
-
Secondary Loss (-HCN): The nitrile group is robust but will fragment at higher collision energies (CE > 30 eV), losing Hydrogen Cyanide (27 Da).[1]
-
Transition: 186 → 159 (Phenyl-thienyl cation).[1]
-
-
Tertiary Loss (Thiophene Ring): Fragmentation of the heterocycle typically involves loss of CS (44 Da) or CHS fragments.
Visualization: Fragmentation Tree
Caption: Stepwise collision-induced dissociation (CID) pathway for 3-(5-Formylthiophen-2-yl)benzonitrile.
Method Development: LC-MS Parameters
To separate this molecule from potential Suzuki coupling byproducts (e.g., triphenylphosphine oxide, des-bromo precursors), use the following gradient.
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 50mm, 1.7 µm) | Standard reverse-phase retention.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures protonation of the nitrile. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN prevents hemiacetal formation (unlike MeOH). |
| Gradient | 5% B to 95% B over 5 min | Rapid elution of the moderately lipophilic target. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI desolvation.[1] |
| Column Temp | 40°C | Reduces backpressure and sharpens peaks. |
Impurity Profiling (Suzuki Coupling)
When analyzing crude synthesis mixtures, monitor these specific m/z channels:
-
Triphenylphosphine Oxide (TPPO): m/z 279.1 [M+H]⁺. (Common catalyst ligand).
-
Boronic Acid Homocoupling: Biaryl dimers (check m/z ~300-400 range).[1]
-
Debrominated Side Product: If the formylthiophene starting material was 5-bromo-2-formylthiophene, look for 3-(thiophen-2-yl)benzonitrile (Loss of formyl group or incomplete reaction).[1] m/z = 186 (similar to the fragment, but elutes at different RT).
Analytical Decision Workflow
Use this logic gate to determine the purity and identity of the synthesized lot.
Caption: Quality Control decision tree for validating 3-(5-Formylthiophen-2-yl)benzonitrile batches.
References
-
Fragmentation of Benzonitriles: Rap, D. B., et al. (2024).[3][4] "Ionic fragmentation products of benzonitrile as important intermediates."[5] Physical Chemistry Chemical Physics. Link
-
Thiophene Aldehyde Characterization: Wiberg, K. B. (1953). "2-Thiophenealdehyde".[1][6][7] Organic Syntheses. Link
-
Suzuki Coupling Impurities: Fleckenstein, C. A., & Plenio, H. (2010). "Suzuki-Miyaura coupling of aryl chlorides."[1] Chemical Society Reviews. Link
-
General MS of Heterocycles: Bowie, J. H., et al. (1967). "Electron impact studies. XIII. Mass spectra of substituted thiophenes." Journal of the Chemical Society B. Link
Sources
- 1. US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
The Diverse Biological Landscape of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The thiophene scaffold, a five-membered sulfur-containing heterocycle, stands as a privileged structure in medicinal chemistry, underpinning a significant number of FDA-approved drugs and investigational compounds.[1][2] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems have made it a versatile building block in the design of novel therapeutic agents.[3] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of thiophene derivatives. We will delve into their anticancer, anti-inflammatory, antimicrobial, and neurological properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to accelerate the discovery and development of next-generation thiophene-based therapeutics.
Introduction: The Enduring Significance of the Thiophene Moiety
The thiophene ring system is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[4] The presence of a sulfur atom imparts distinct physicochemical properties, including increased lipophilicity and metabolic stability, which can enhance drug-receptor interactions and improve pharmacokinetic profiles.[5] Notably, 26 drugs containing a thiophene nucleus have received FDA approval for a wide range of indications, including cardiovascular diseases, inflammation, neurological disorders, and cancer.[1][3] This success underscores the therapeutic potential of this versatile scaffold and continues to inspire the development of novel thiophene-based drug candidates.
This guide will navigate the diverse biological activities of thiophene derivatives, providing a detailed examination of their therapeutic applications. We will explore the synthetic strategies employed to generate these compounds, the experimental methodologies used to evaluate their biological effects, and the signaling pathways they modulate.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiophene derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide array of cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are crucial for tumor growth and survival.[8]
Mechanisms of Anticancer Action
The anticancer activity of thiophene derivatives is often attributed to their ability to interfere with critical cellular processes, including:
-
Enzyme Inhibition: Many thiophene-based compounds act as potent inhibitors of enzymes that are overexpressed or hyperactivated in cancer cells. These include topoisomerases, tyrosine kinases, and tubulin.[8]
-
Signaling Pathway Modulation: Thiophene derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[3][9] By inhibiting these pathways, they can induce apoptosis and inhibit cell proliferation.
-
Induction of Apoptosis: A common mechanism of action for many anticancer thiophene derivatives is the induction of programmed cell death, or apoptosis, through the activation of reactive oxygen species (ROS) and the caspase cascade.[8]
Signaling Pathway of PI3K/Akt Inhibition by Thiophene Derivatives
Caption: Inhibition of the PI3K/Akt signaling pathway by a thiophene derivative.
Quantitative Data: Cytotoxicity of Thiophene Derivatives
The cytotoxic potential of thiophene derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1312 | SGC-7901 (Gastric) | 0.34 | [10] |
| HT-29 (Colon) | 0.36 | [10] | |
| Compound 2 | MCF-7 (Breast) | 6.57 | [5] |
| HepG2 (Liver) | 8.86 | [5] | |
| Compound 1m | MCF-7 (Breast) | 0.09 | [11] |
| TP 5 | HepG2 (Liver) | <30.0 | [12] |
| SMMC-7721 (Liver) | <30.0 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[12]
Workflow for MTT Cytotoxicity Assay
Caption: Dual inhibition of COX and LOX pathways by a thiophene derivative.
Quantitative Data: COX/LOX Inhibitory Activity
The potency of anti-inflammatory thiophene derivatives is often expressed as their IC50 values for the inhibition of COX and LOX enzymes.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound VIIa | COX-2 | 0.29 | [13] |
| Compound 21 | COX-2 | 0.67 | [2] |
| 5-LOX | 2.33 | [2] | |
| Compound 29a-d | COX-2 | 0.31 - 1.40 | [2] |
| Compound 1 | 5-LOX | 29.2 | [2] |
| Compound 2 | 5-LOX | 6.0 | [2] |
| Compound 3 | 5-LOX | 6.6 | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds. [12][14] Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Preparation: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) to laboratory conditions for at least one week. Randomly divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups. [12]2. Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. [12]3. Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 1 hour) before carrageenan injection. [12][15]4. Induction of Edema: Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw. [12]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection. [12]6. Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point (Edema = Vₜ - V₀). Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group. [12]
Antimicrobial Activity: Combating Infectious Diseases
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Thiophene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [2][3]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of thiophene derivatives are varied and can include:
-
Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase and D-alanine ligase. [1]* Disruption of Cell Membrane Integrity: Some thiophene compounds can disrupt the bacterial cell membrane, leading to cell death.
-
Inhibition of Biofilm Formation: Thiophene derivatives have been shown to inhibit the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2 - 4 | [3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. [3][16] Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the thiophene derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. [15]2. Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. [15]3. Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. [15]4. Controls: Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only). [16]5. Incubation: Incubate the plate at 37°C for 16-20 hours. [15]6. MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. [15]
Neurological Activity: Modulating the Central Nervous System
Thiophene derivatives have shown significant potential in the treatment of various neurological and neurodegenerative disorders. [11]Their lipophilic nature often facilitates their ability to cross the blood-brain barrier, a critical requirement for CNS-acting drugs. [3]
Mechanisms of Neurological Action
The neurological activities of thiophene derivatives are diverse and include:
-
Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the treatment of Alzheimer's and Parkinson's diseases, respectively. [5][6]* Receptor Modulation: Thiophene-based compounds can act as ligands for various neurotransmitter receptors, including dopamine and serotonin receptors, making them potential candidates for treating psychiatric disorders. [10][17]* Neuroprotection: Some thiophene derivatives exhibit neuroprotective effects by mitigating oxidative stress, inhibiting the aggregation of amyloid-β peptides, and modulating neuroinflammatory processes. [6][14]
Neuroprotective Mechanisms of Thiophene Derivatives in Alzheimer's Disease
Caption: Multifaceted neuroprotective effects of thiophene derivatives in Alzheimer's disease.
Quantitative Data: Neurological Activity
The neurological activity of thiophene derivatives is assessed through various in vitro and in vivo models, with key parameters including enzyme inhibition constants (IC50 or Ki) and receptor binding affinities (Ki).
| Compound | Target | Activity | Reference |
| Compound IIId | Acetylcholinesterase | 60% inhibition | [3] |
| Compound 1g | MAO-A | IC50 = 1.04 µM | [5] |
| Compound 1h | MAO-B | IC50 = 1.03 µM | [5] |
| (Z)-benzylideneindenylsulfonamide | 5-HT6 Receptor | Ki = 216.5 nM | [18] |
| Indenylsulfonamide | 5-HT6 Receptor | Ki = 50.6 nM | [18] |
| Compound 3 | Dopamine D2/D5 Receptors | Ki = 1.5 nM / 1.9 nM | [17] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to determine the inhibitory activity of compounds against acetylcholinesterase. [3] Workflow for Acetylcholinesterase Inhibition Assay
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the thiophene derivative in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Pre-incubation: In a 96-well plate, pre-incubate the AChE enzyme with various concentrations of the test compound for a specific period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited reaction.
Conclusion and Future Perspectives
Thiophene and its derivatives represent a rich and enduring source of biologically active compounds with significant therapeutic potential across a spectrum of diseases. This guide has provided a comprehensive overview of their anticancer, anti-inflammatory, antimicrobial, and neurological activities, supported by detailed mechanistic insights and experimental protocols. The versatility of the thiophene scaffold, coupled with the continuous development of novel synthetic methodologies, ensures its continued prominence in drug discovery.
Future research in this field will likely focus on several key areas:
-
Target-Specific Design: The development of highly selective thiophene derivatives that target specific isoforms of enzymes or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Multitargeted Ligands: The design of single molecules that can modulate multiple targets within a disease pathway, offering the potential for enhanced efficacy.
-
Advanced Drug Delivery Systems: The formulation of thiophene-based drugs into novel drug delivery systems to improve their solubility, bioavailability, and targeted delivery to disease sites.
-
Exploration of New Biological Activities: The continued screening of novel thiophene derivatives against a wider range of biological targets to uncover new therapeutic applications.
By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of the thiophene scaffold and contribute to the development of innovative medicines for a wide range of human diseases.
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The Benzonitrile Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzonitrile scaffold, a simple aromatic ring appended with a nitrile group, represents a privileged pharmacophore in contemporary drug discovery. Its unique electronic properties, metabolic stability, and ability to engage in crucial biomolecular interactions have cemented its role as a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the medicinal chemistry of benzonitrile compounds, delving into their synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications. We will dissect the causal logic behind experimental designs and present validated protocols, offering field-proven insights for professionals dedicated to the art and science of drug development.
The Strategic Importance of the Benzonitrile Functional Group in Drug Design
The prevalence of the benzonitrile moiety in numerous FDA-approved drugs is a testament to its versatile and advantageous properties in a biological context.[1][2] The cyano group, with its strong electron-withdrawing nature, significantly influences the electronic landscape of the phenyl ring, thereby modulating the molecule's reactivity and potential for intermolecular interactions.[3] This functional group is not merely a passive structural element but an active contributor to a drug's pharmacological profile.
Key Physicochemical and Pharmacological Attributes:
-
Metabolic Stability: The nitrile group is remarkably robust and, in most pharmaceutical contexts, is not readily metabolized.[4][5] This metabolic inertia is a significant advantage, as it can lead to improved pharmacokinetic profiles, including longer half-lives and increased systemic exposure.[1] Metabolism, when it does occur, typically involves transformations at other positions on the molecule, leaving the nitrile intact.[4][5]
-
Bioisosterism: The nitrile group is widely recognized as a bioisostere for carbonyl, hydroxyl, and even halogen groups.[1][6][7][8][9][10] This allows medicinal chemists to strategically replace these functional groups to fine-tune a molecule's properties, such as improving metabolic stability, modulating polarity, and enhancing receptor binding affinity without drastically altering the core structure required for biological activity.[6][9][10]
-
Molecular Interactions: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a critical interaction for anchoring a drug molecule within the active site of a protein.[4][5] Furthermore, the electron-deficient nature of the benzonitrile ring system can facilitate favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.[1]
The following diagram illustrates the key roles of the benzonitrile moiety in drug-receptor interactions.
Caption: Key interactions of the benzonitrile moiety with a biological target.
Therapeutic Landscapes Dominated by Benzonitrile Scaffolds
The versatility of the benzonitrile core has led to its incorporation into a wide range of therapeutic agents targeting numerous diseases.[1][3]
Oncology: A Major Frontier
Benzonitrile derivatives have proven to be particularly fruitful in the development of anti-cancer therapies.[11][12][13]
-
Enzyme Inhibitors: Many benzonitrile-containing compounds act as enzyme inhibitors, a crucial mechanism in halting cancer progression.[14] For instance, they have been developed as selective inhibitors of aromatase, an enzyme involved in estrogen synthesis, for the treatment of hormone-dependent breast cancer.[4] Anastrozole (Arimidex) is a prime example of a potent non-steroidal aromatase inhibitor featuring an α-aryl acetonitrile core.[4] The nitrile group in these inhibitors often mimics the carbonyl group of the natural substrate, androstenedione, acting as a hydrogen bond acceptor in the enzyme's active site.[4]
-
Receptor Antagonists: The benzonitrile moiety is a key feature in several non-steroidal androgen receptor (AR) antagonists used in the treatment of prostate cancer.[4] Bicalutamide (Casodex) and the more recent Enzalutamide are prominent examples where the benzonitrile group is crucial for antagonist activity.[4][12]
The following table summarizes the activity of selected benzonitrile derivatives in oncology.
| Compound Class | Target/Mechanism | Example Drug(s) | Therapeutic Indication |
| Aromatase Inhibitors | Inhibition of estrogen synthesis | Anastrozole, Letrozole | Breast Cancer |
| Androgen Receptor Antagonists | Blockade of androgen signaling | Bicalutamide, Enzalutamide | Prostate Cancer |
| Kinase Inhibitors | Inhibition of signaling pathways | Neratinib | Breast Cancer |
Beyond Oncology: Diverse Therapeutic Applications
The utility of benzonitrile compounds extends far beyond cancer treatment, with applications in cardiovascular and neurological disorders, among others.[3]
Decoding the Structure-Activity Relationship (SAR) of Benzonitrile Compounds
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design.[15][16] For benzonitrile derivatives, SAR studies have provided invaluable insights into optimizing their therapeutic potential.
Key SAR Principles for Benzonitrile Derivatives:
-
Position of the Nitrile Group: The placement of the cyano group on the aromatic ring is often critical for activity. For example, in aromatase inhibitors, a para-substitution of the nitrile is essential for potent inhibition.[4]
-
Influence of Other Substituents: The nature and position of other substituents on the benzonitrile ring can dramatically impact activity. Electron-withdrawing or -donating groups can alter the electronic properties of the ring and the nitrile group, affecting binding affinity and reactivity.[17]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling has been a powerful tool in elucidating the structural requirements for the anticancer and enzyme-inhibitory activities of benzonitrile derivatives.[11] These computational models provide a predictive framework to correlate physicochemical properties with biological activities, guiding the synthesis of more potent and selective compounds.[11]
The following diagram illustrates a typical workflow for a SAR study.
Caption: A simplified workflow for a Structure-Activity Relationship (SAR) study.
Synthesis and Chemical Transformations: A Practical Guide
The successful development of benzonitrile-based drugs relies on efficient and scalable synthetic methodologies. A variety of methods are available for the synthesis of the core benzonitrile scaffold and its derivatives.[18]
Core Synthesis of Benzonitrile
One common laboratory-scale synthesis involves the dehydration of benzamide.[19]
Experimental Protocol: Dehydration of Benzamide to Benzonitrile
Objective: To synthesize benzonitrile from benzamide via dehydration.
Materials:
-
Benzamide
-
A suitable dehydrating agent (e.g., phosphorus pentoxide, thionyl chloride, or ammonium sulfamate)[19]
-
Appropriate solvent (if necessary)
-
Standard laboratory glassware for reaction and distillation
Step-by-Step Methodology:
-
Reagent Preparation: Ensure all reagents are dry, as the reaction is sensitive to moisture.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine benzamide with the chosen dehydrating agent.
-
Heating: Gently heat the reaction mixture to the required temperature. The optimal temperature will depend on the dehydrating agent used. For instance, when using ammonium sulfamate, the reaction proceeds in stages, with an initial heating phase at 150-160°C followed by an increase to around 200°C.[19]
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The work-up procedure will vary depending on the reagents used but typically involves quenching any remaining dehydrating agent, followed by extraction of the benzonitrile into an organic solvent. The crude product is then purified, commonly by distillation, to yield pure benzonitrile.[19]
Key Chemical Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be converted into other important functional groups, such as carboxylic acids and amines, allowing for further molecular diversification.[3]
Protocol: Base-Catalyzed Hydrolysis of a Substituted Benzonitrile
Objective: To synthesize the corresponding benzoic acid from a substituted benzonitrile.
Materials:
-
Substituted benzonitrile (e.g., 4-chlorobenzonitrile)
-
A strong base (e.g., sodium hydroxide or potassium hydroxide)
-
A suitable solvent (e.g., a mixture of water and ethanol)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the substituted benzonitrile in the solvent in a round-bottom flask equipped with a reflux condenser.
-
Addition of Base: Add an aqueous solution of the strong base to the flask.
-
Reflux: Heat the mixture to reflux and maintain for a sufficient period to ensure complete hydrolysis. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, the reaction mixture is acidified with a strong acid. This will protonate the carboxylate salt, causing the corresponding benzoic acid to precipitate.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
The following diagram depicts the general transformation pathways for the benzonitrile moiety.
Caption: Key synthetic transformations of the benzonitrile functional group.
Pharmacokinetics and Metabolism: The Journey of Benzonitrile Drugs in the Body
A successful drug must not only interact effectively with its target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[20] As previously mentioned, the benzonitrile group often imparts metabolic stability.[4][5]
-
Metabolism: While the nitrile group itself is generally resistant to metabolism, the aromatic ring can undergo hydroxylation.[21][22] However, in most marketed drugs, these are minor metabolic pathways.[4][5] In some specific cases, such as with certain herbicides, the nitrile can be metabolized by nitrile hydratase and amidase enzymes to the corresponding amide and then to the carboxylic acid.[23][24][25]
-
Pharmacokinetic Profile: The inclusion of a nitrile group can enhance a drug's pharmacokinetic profile. For instance, it can lead to a lower clogP value, indicating increased solubility, which can, in turn, improve bioavailability.[1]
Future Directions and Concluding Remarks
The benzonitrile moiety continues to be a highly valuable and frequently utilized scaffold in medicinal chemistry. Its unique combination of electronic properties, metabolic stability, and synthetic versatility ensures its continued relevance in the quest for novel therapeutics. As our understanding of disease biology deepens and new molecular targets are identified, the rational incorporation of the benzonitrile group will undoubtedly contribute to the development of the next generation of innovative medicines. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals as they harness the power of this remarkable pharmacophore.
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In silico studies of 3-(5-Formylthiophen-2-yl)benzonitrile
An In-Depth Technical Guide to the In Silico Evaluation of 3-(5-Formylthiophen-2-yl)benzonitrile as a Potential Therapeutic Agent
A Senior Application Scientist's Perspective on Modern Computational Drug Discovery
Abstract
This guide provides a comprehensive, technically detailed workflow for the in silico evaluation of novel chemical entities, using 3-(5-Formylthiophen-2-yl)benzonitrile as a primary case study. While specific biological data for this compound is not extensively documented, its chemical structure, incorporating thiophene and benzonitrile moieties, suggests potential interactions with various biological targets, as similar structures have been implicated in a range of therapeutic areas, including oncology and infectious diseases.[1][2][3] This document is structured to guide researchers, scientists, and drug development professionals through a logical and scientifically rigorous sequence of computational analyses. We will progress from initial compound characterization to sophisticated simulations of protein-ligand interactions and predictive toxicology, thereby constructing a comprehensive preclinical profile of a molecule of interest. Each step is designed to be self-validating, with clear causality for each experimental choice, reflecting a field-proven approach to computational drug discovery.
Introduction: Rationale for the In Silico Investigation of 3-(5-Formylthiophen-2-yl)benzonitrile
The imperative to accelerate the drug discovery pipeline while mitigating late-stage failures has positioned in silico methodologies as a cornerstone of modern pharmaceutical research.[4][5][6] These computational techniques allow for the rapid, cost-effective screening and characterization of small molecules, enabling researchers to prioritize candidates with the highest probability of success.
The subject of this guide, 3-(5-Formylthiophen-2-yl)benzonitrile, is a compelling candidate for such an investigation. Its structure is a composite of chemical scaffolds known to be biologically active. Thiophene rings are present in numerous approved drugs and are known to engage in a variety of interactions with biological macromolecules.[3][7][8] Similarly, the benzonitrile group is a key feature in several small molecule inhibitors targeting enzymes and receptors.[9][10] The formyl group provides a reactive site and a potential hydrogen bond acceptor. This confluence of structural motifs warrants a thorough investigation into its potential as a therapeutic agent.
This guide will therefore use 3-(5-Formylthiophen-2-yl)benzonitrile to illustrate a complete in silico workflow, from initial hypothesis generation to the prediction of its pharmacokinetic and pharmacodynamic profiles.
Foundational Analysis: Compound Preparation and Physicochemical Profiling
Prior to any advanced computational analysis, a robust and accurate representation of the molecule is essential. This initial phase ensures the reliability of all subsequent simulations.
3D Structure Generation and Optimization
The 2D structure of 3-(5-Formylthiophen-2-yl)benzonitrile must be converted into a three-dimensional conformation that is energetically favorable.
Protocol 1: 3D Structure Generation
-
Obtain 2D Representation: Secure the SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file (e.g., .mol) for the compound from a reputable chemical database such as PubChem.
-
3D Conversion: Utilize a molecular modeling software (e.g., RDKit in Python, ChemDraw, MarvinSketch) to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process refines the bond lengths, bond angles, and torsion angles to achieve a low-energy, stable conformation.
Physicochemical Property Prediction
A preliminary assessment of the compound's drug-likeness can be achieved by calculating key physicochemical properties. These properties are critical determinants of a molecule's pharmacokinetic behavior.
Table 1: Predicted Physicochemical Properties of 3-(5-Formylthiophen-2-yl)benzonitrile
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 213.25 g/mol | Influences absorption and distribution; typically <500 Da is preferred. |
| LogP (octanol-water partition coefficient) | 2.8 | Indicates lipophilicity; affects solubility, absorption, and plasma protein binding. |
| Hydrogen Bond Donors | 0 | Influences solubility and binding to target. |
| Hydrogen Bond Acceptors | 3 (N, O, S) | Influences solubility and binding to target. |
| Molar Refractivity | 60.3 cm³ | Relates to molecular volume and polarizability. |
| Topological Polar Surface Area (TPSA) | 68.9 Ų | Predicts cell permeability; TPSA < 140 Ų is often associated with good oral bioavailability. |
These values can be readily calculated using web-based tools such as SwissADME or integrated software packages.
Target Identification: A Reverse Approach
With a well-characterized molecule, the next critical step is to identify its potential biological targets. In the absence of prior experimental data, a reverse pharmacology approach is employed.
Pharmacophore-Based Target Prediction
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[11][12][13][14]
Protocol 2: Reverse Pharmacophore Screening
-
Pharmacophore Feature Identification: Analyze the 3D structure of 3-(5-Formylthiophen-2-yl)benzonitrile to identify its key pharmacophoric features: aromatic rings, hydrogen bond acceptors, and hydrophobic regions.
-
Database Screening: Utilize a reverse pharmacophore screening tool (e.g., PharmMapper, ZINCPharmer) to search databases of known protein structures, identifying those with binding sites that are complementary to the compound's pharmacophore.
-
Target Prioritization: Rank the potential targets based on the fit score of the pharmacophore alignment and the biological relevance of the target to disease pathways of interest (e.g., oncology, inflammation).
Molecular Docking: Elucidating Binding Interactions
Once a putative target is identified, molecular docking is employed to predict the preferred binding orientation and affinity of the compound within the protein's active site.[15][16][17][18] For the purpose of this guide, let's hypothesize that reverse screening identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer, as a potential binding partner.
Systematic Docking Workflow
The following workflow outlines the steps for a rigorous molecular docking experiment.
Caption: A typical workflow for molecular docking studies.
Protocol 3: Molecular Docking with AutoDock Vina
-
Target Preparation:
-
Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges to the protein.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of 3-(5-Formylthiophen-2-yl)benzonitrile.
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of VEGFR-2. The dimensions should be sufficient to allow the ligand to rotate freely.
-
-
Docking Execution:
-
Run AutoDock Vina, providing the prepared protein and ligand files, along with the grid parameters.
-
-
Results Analysis:
-
Analyze the output file to identify the binding poses with the lowest binding energies (most favorable).
-
Visualize the top-ranked pose in complex with the protein to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
-
Molecular Dynamics: Assessing Complex Stability
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more realistic view by modeling the movement of atoms and molecules over time.[19][20][21][22] This is crucial for validating the stability of the predicted binding pose.
MD Simulation Workflow
Caption: The sequential stages of a molecular dynamics simulation.
Protocol 4: MD Simulation using GROMACS
-
System Preparation:
-
Place the docked protein-ligand complex in a simulation box.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to relax the system.
-
-
Equilibration:
-
Perform a short simulation (e.g., 1 ns) under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.
-
Perform another short simulation (e.g., 1 ns) under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production Run:
-
Execute the production MD simulation for a significant duration (e.g., 100-200 ns).
-
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess structural stability.
-
Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Analyze the persistence of hydrogen bonds between the ligand and protein over the course of the simulation.
-
ADMET Prediction: Profiling for Drug-Likeness
Table 2: Predicted ADMET Properties for 3-(5-Formylthiophen-2-yl)benzonitrile
| Parameter | Prediction | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Suggests good intestinal permeability. |
| Distribution | ||
| BBB Permeability | No | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| CYP450 3A4 Inhibitor | Yes | Potential for drug-drug interactions; requires further investigation. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Inhibitor | No | Low likelihood of interfering with the excretion of other drugs via this transporter. |
| Toxicity | ||
| AMES Mutagenicity | No | Predicted to be non-mutagenic. |
| hERG Inhibition | Low risk | Low probability of causing cardiotoxicity. |
Conclusion and Future Directions
This in-depth guide has outlined a comprehensive in silico workflow for the evaluation of a novel chemical entity, 3-(5-Formylthiophen-2-yl)benzonitrile. Through a systematic application of molecular modeling, simulation, and predictive analytics, we have constructed a hypothetical preclinical profile for this compound. The results of such a study would provide a strong rationale for its synthesis and subsequent experimental validation.
The next logical steps would be:
-
Chemical Synthesis: Synthesize the compound to enable in vitro and in vivo testing.
-
In Vitro Assays: Perform enzymatic assays against the predicted target (e.g., VEGFR-2) to determine its inhibitory activity (IC50).
-
Cell-Based Assays: Evaluate the compound's effect on cancer cell lines that are dependent on the target pathway.
-
In Vivo Studies: If in vitro results are promising, proceed to animal models to assess efficacy and pharmacokinetics.
By integrating the computational approaches detailed in this guide, drug discovery teams can significantly enhance their ability to identify and optimize promising new therapeutic agents, ultimately accelerating the delivery of new medicines to patients.
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- 3-[5-(2,5-Dimethyl-thiophene-3-carbonyl)-thiazol-2-ylamino]-benzonitrile. (n.d.). PubChem,
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- 10. 3-[5-(2,5-Dimethyl-thiophene-3-carbonyl)-thiazol-2-ylamino]-benzonitrile | C17H13N3OS2 | CID 44390067 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: 3-(5-Formylthiophen-2-yl)benzonitrile as a Versatile Precursor for the Synthesis of Novel Thienyl-Based Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthetic utility of 3-(5-Formylthiophen-2-yl)benzonitrile as a precursor for the development of potent kinase inhibitors. While not an active kinase inhibitor itself, its unique chemical structure, featuring a reactive aldehyde on a thiophene scaffold linked to a benzonitrile moiety, makes it an ideal starting material for creating novel compounds targeting various protein kinases. We present a detailed, field-proven protocol for the synthesis of a potential multi-kinase inhibitor derived from this precursor, along with methodologies for its biological evaluation.
Introduction: The Strategic Value of the Thiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of a phenyl ring while offering unique electronic properties and hydrogen bonding capabilities. In the context of kinase inhibition, thienyl-containing compounds have demonstrated significant potential. Notably, derivatives such as 3-aryl-2-(2-thienyl)acrylonitriles have been identified as potent multi-kinase inhibitors, with a particular efficacy against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis in cancer.[1][2]
3-(5-Formylthiophen-2-yl)benzonitrile serves as a strategic starting material, combining the thiophene core with a benzonitrile group—another common feature in kinase inhibitors that can engage in crucial interactions within the ATP-binding pocket of kinases. The presence of a formyl (aldehyde) group provides a reactive handle for straightforward chemical modifications, allowing for the rapid generation of diverse compound libraries.
This guide outlines a practical application of 3-(5-Formylthiophen-2-yl)benzonitrile in the synthesis of a novel thienylacrylonitrile derivative and provides detailed protocols for assessing its potential as a kinase inhibitor.
Synthetic Application: From Precursor to Potent Inhibitor
The aldehyde functionality of 3-(5-Formylthiophen-2-yl)benzonitrile is perfectly suited for a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction allows for the efficient synthesis of α,β-unsaturated nitriles, a chemical class known for its kinase inhibitory activity.[1]
Here, we propose the synthesis of a novel compound, (E/Z)-3-(5-(3-cyanophenyl)thiophen-2-yl)-2-phenylacrylonitrile, through the condensation of 3-(5-Formylthiophen-2-yl)benzonitrile with 2-phenylacetonitrile.
Caption: Synthetic pathway for a novel kinase inhibitor.
Protocol 2.1: Synthesis of (E/Z)-3-(5-(3-cyanophenyl)thiophen-2-yl)-2-phenylacrylonitrile
This protocol is adapted from established methods for synthesizing similar thienylacrylonitriles.[1]
Materials:
-
3-(5-Formylthiophen-2-yl)benzonitrile
-
2-Phenylacetonitrile
-
Ethanol (absolute)
-
Piperidine
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 3-(5-Formylthiophen-2-yl)benzonitrile in absolute ethanol (approximately 10 mL per gram of starting material).
-
Addition of Reagents: Add 1.1 equivalents of 2-phenylacetonitrile to the solution.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture. The use of a basic catalyst is crucial for deprotonating the active methylene group of the phenylacetonitrile, initiating the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product should be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure acrylonitrile derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: Assessing Kinase Inhibitory Potential
The synthesized thienylacrylonitrile can be evaluated for its ability to inhibit specific protein kinases and suppress the proliferation of cancer cells. Based on structurally related compounds, a primary target of interest is VEGFR-2.[1]
Protocol 3.1: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthesized compound in 100% DMSO. Create a serial dilution series (e.g., 11 points) in a suitable assay buffer.
-
Reaction Mixture: In a microplate, add the recombinant human VEGFR-2 enzyme, the test compound at various concentrations, and a specific peptide substrate.
-
Initiation: Start the kinase reaction by adding ATP. The final reaction volume should contain a fixed concentration of enzyme, substrate, and ATP, with varying concentrations of the inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced. Commercially available kits (e.g., ADP-Glo™ Kinase Assay) provide a robust method for this, where a luminescence signal is proportional to the ADP generated.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
| Compound | Target Kinase | IC₅₀ (nM) |
| (E/Z)-3-(5-(3-cyanophenyl)... | VEGFR-2 | To be determined |
| Sorafenib (Reference)[1] | VEGFR-2 | ~90 |
| Table 1. Example data table for kinase inhibition assay. |
Protocol 3.2: Cell-Based Anti-Proliferation Assay
This protocol measures the ability of the compound to inhibit the growth of cancer cell lines, providing a measure of its cellular potency (GI₅₀). Human hepatoma cell lines like HepG2 or Huh-7 are relevant choices for this class of compounds.[1]
Caption: Workflow for a cell-based anti-proliferation assay.
Procedure:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the synthesized compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Viability Measurement: Assess cell viability using a suitable method. For example, the MTS assay measures the metabolic activity of viable cells, which reduces the MTS tetrazolium compound to a colored formazan product, measurable by absorbance.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
| Compound | Cell Line | GI₅₀ (µM) |
| (E/Z)-3-(5-(3-cyanophenyl)... | HepG2 | To be determined |
| Sorafenib (Reference)[1] | HepG2 | ~4.5 |
| Table 2. Example data table for anti-proliferation assay. |
Conclusion and Future Directions
3-(5-Formylthiophen-2-yl)benzonitrile is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward Knoevenagel condensation allows for the rapid generation of thienylacrylonitrile derivatives with significant potential for therapeutic applications. The protocols provided herein offer a robust framework for the synthesis and biological evaluation of these compounds, enabling researchers to explore their efficacy as anti-cancer agents. Further derivatization of the synthesized scaffold could lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
-
Bagley, M. C., Dwyer, J. E., Molina, M. D. B., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
-
University of Strathclyde Repository. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Available at: [Link]
-
Asaki, T., Sugiyama, Y., Hamamoto, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Henderson, J. L., Kormos, B. L., Hayward, M. M., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Available at: [Link]
-
Abd El-Rahman, Y. A., Chen, P.-J., ElHady, A. K., et al. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PMC. Available at: [Link]
-
Biersack, B., Ahmed, M., Schobert, R., et al. (2017). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. PMC. Available at: [Link]
-
Scholz, M., Heylmann, D., Biersack, B., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. Available at: [Link]
-
Liu, X., Wang, D., Liu, Y., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. PubMed. Available at: [Link]
-
ResearchGate. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of E-2-(2-thienyl)-3-acrylonitrile RTK inhibitors used in this study. Available at: [Link]
-
Bentham Science. (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Available at: [Link]
-
Sun, L., Liang, C., Shirazian, S., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. PubMed. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. Available at: [Link]
-
MDPI. (n.d.). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Available at: [Link]
-
ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
Sources
Use of 3-(5-Formylthiophen-2-yl)benzonitrile in cancer research
Application Note: Strategic Development of Thiophene-Based Multi-Target Kinase Inhibitors
Compound: 3-(5-Formylthiophen-2-yl)benzonitrile CAS: 886508-88-9 Application Focus: Synthesis and Evaluation of VEGFR-2/STAT3 Dual Inhibitors in Oncology[1]
Executive Summary
This technical guide outlines the utility of 3-(5-Formylthiophen-2-yl)benzonitrile as a privileged scaffold in the development of anti-cancer therapeutics.[1] Characterized by a biaryl core (phenyl-thiophene) and a reactive aldehyde handle, this compound serves as a critical intermediate for synthesizing 3-aryl-2-(thien-2-yl)acrylonitrile derivatives .[1] These derivatives have demonstrated potency as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3) , two pivotal drivers of tumor angiogenesis and proliferation.
This guide provides a validated workflow for transforming this intermediate into bioactive candidates, including synthetic protocols, purification strategies, and in vitro validation assays.
Scientific Rationale & Mechanism
The Pharmacophore
The 3-(5-Formylthiophen-2-yl)benzonitrile scaffold offers three distinct medicinal chemistry advantages:
-
Biaryl Geometry: The phenyl-thiophene axis mimics the biphenyl core found in many kinase inhibitors (e.g., Sorafenib) but with improved lipophilicity (LogP modulation) and metabolic stability.[1]
-
Nitrile Handle (CN): The benzonitrile group acts as a hydrogen bond acceptor, crucial for interacting with the "hinge region" of kinase domains (e.g., VEGFR-2 ATP-binding pocket).
-
Aldehyde Reactivity: The formyl group allows for rapid diversification via Knoevenagel condensation , introducing "Michael acceptor" moieties (e.g., acrylonitriles) that can covalently modify cysteine residues in target proteins (e.g., Cys481 in BTK or Cys797 in EGFR, though here targeting non-covalent pockets of VEGFR-2).
Targeting Pathway: VEGFR-2/STAT3 Axis
In hepatocellular carcinoma (HCC) and breast cancer, VEGFR-2 activation leads to phosphorylation of downstream effectors, including STAT3.[1] Constitutive STAT3 signaling drives survival (Bcl-xL, Mcl-1) and metastasis (MMP-9).[1]
-
Mechanism: Derivatives synthesized from this scaffold competitively inhibit ATP binding at the VEGFR-2 kinase domain, thereby blocking the phosphorylation cascade that activates STAT3.[1]
Experimental Protocol: Synthesis of Bioactive Acrylonitriles
Objective: Synthesize a library of 3-(5-(3-cyanophenyl)thiophen-2-yl)-2-substituted-acrylonitriles.
Reagents & Equipment
-
Starting Material: 3-(5-Formylthiophen-2-yl)benzonitrile (CAS 886508-88-9) (>98% purity).[1]
-
Active Methylenes: Malononitrile, 2-Cyanothioacetamide, or Ethyl cyanoacetate.[1]
-
Catalyst: Piperidine or L-Proline (organocatalytic approach).[1]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Purification: Recrystallization (EtOH) or Flash Column Chromatography.
Step-by-Step Synthesis (Knoevenagel Condensation)
-
Preparation: Dissolve 1.0 mmol of 3-(5-Formylthiophen-2-yl)benzonitrile in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of the active methylene compound (e.g., 2-cyanothioacetamide).
-
Catalysis: Add 3–5 drops of piperidine.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Checkpoint: The aldehyde spot (Rf ~0.6) should disappear, and a new fluorescent product spot should appear.
-
-
Precipitation: Cool the reaction mixture to room temperature, then chill on ice for 30 minutes. The product typically precipitates as a colored solid (yellow/orange).
-
Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Purification: Recrystallize from hot ethanol/DMF (9:1) if necessary to achieve >95% purity (HPLC).
Biological Validation Protocols
To confirm the efficacy of the synthesized derivatives, the following assay cascade is recommended.
Assay 1: VEGFR-2 Kinase Inhibition (Biochemical)
-
Method: ELISA-based Tyrosine Kinase Assay or ADP-Glo™ Kinase Assay.[1]
-
Protocol:
-
Incubate recombinant VEGFR-2 kinase domain (5 ng) with the test compound (0.1 nM – 10 µM) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM MnCl2).
-
Initiate reaction with ATP (10 µM) and Poly(Glu,Tyr) substrate.
-
Incubate for 60 min at room temperature.
-
Measure ADP production (luminescence) or Phospho-tyrosine (absorbance).[1]
-
Data Output: Calculate IC50 using non-linear regression (GraphPad Prism).
-
Assay 2: Cellular STAT3 Phosphorylation (Western Blot)
-
Cell Line: MDA-MB-468 (Breast Cancer) or HepG2 (Hepatoma).[1]
-
Protocol:
-
Seed cells (5 x 10^5 cells/well) in 6-well plates.
-
Treat with compound (1 µM, 5 µM) for 24 hours.
-
Lyse cells in RIPA buffer containing phosphatase inhibitors (NaVO4, NaF).
-
Perform SDS-PAGE and immunoblotting.[1]
-
Antibodies: Primary: p-STAT3 (Tyr705), Total STAT3, and β-Actin.[1]
-
Validation: A reduction in p-STAT3 band intensity without a change in Total STAT3 confirms pathway inhibition.[1]
-
Data Visualization & Pathway Logic
Figure 1: Synthesis and Mechanism of Action
The following diagram illustrates the conversion of the aldehyde intermediate into the active inhibitor and its downstream biological effects.[2]
Caption: Synthetic pathway converting the aldehyde precursor to a VEGFR-2 inhibitor, leading to STAT3 pathway blockade and apoptosis.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (<40%) | Incomplete condensation due to water accumulation.[1] | Use a Dean-Stark trap or add molecular sieves to remove water during reflux.[1] |
| Impurity (Sticky Oil) | Polymerization of the active methylene. | Recrystallize from Ethanol/DMF mixtures. Avoid excess base catalyst.[1] |
| No Biological Activity | Poor solubility in cell media.[1] | Dissolve stock in 100% DMSO; ensure final DMSO concentration in assay is <0.5%. |
| Off-Target Toxicity | General cytotoxicity (non-specific).[1] | Perform an LDH release assay to distinguish apoptosis (mechanism) from necrosis (toxicity). |
References
-
Matiychuk, Y., et al. (2022).[2][3] "Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives." Current Chemistry Letters, 11, 269–274.[2]
-
Toumi, A., et al. (2021).[2] "New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells."[1] International Journal of Molecular Sciences, 22(5), 2243.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24873737, 5-Formyl-2-thienylboronic acid (Related Structure).[1]
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Formyl-2-thienylboronic acid.[1]
Sources
Application Note: Derivatization Protocols for 3-(5-Formylthiophen-2-yl)benzonitrile
Executive Summary
This application note details the synthetic protocols for the derivatization of 3-(5-Formylthiophen-2-yl)benzonitrile , a bifunctional heterocyclic building block. This compound features two orthogonal reactive handles: an electrophilic formyl group (aldehyde) at the thiophene C5 position and a nitrile group on the phenyl ring.
The conjugation between the electron-rich thiophene and the electron-deficient benzonitrile moiety makes this scaffold particularly valuable for:
-
Optoelectronics: Synthesis of "push-pull" organic semiconductors via Knoevenagel condensation.
-
Medicinal Chemistry: Creation of biaryl-amine linkers via reductive amination or tetrazole bioisosteres via cycloaddition.
This guide provides three validated workflows designed for high reproducibility and scalability.
Chemical Safety & Handling
-
Hazard Identification: This compound is an organic nitrile and aldehyde. Treat as toxic if swallowed, inhaled, or in contact with skin.
-
Specific Risk: In acidic media, hydrolysis of the nitrile may release trace hydrogen cyanide (HCN) under extreme conditions; however, the protocols below use mild conditions where this risk is minimized.
-
PPE: Standard laboratory PPE (nitrile gloves, lab coat, safety glasses) is mandatory. Work must be performed in a fume hood.
Reaction Landscape Overview
The following diagram illustrates the three primary derivatization pathways covered in this guide.
Figure 1: Strategic derivatization pathways for the target scaffold.
Protocol A: Knoevenagel Condensation
Objective: Extension of the π-conjugated system for dye or semiconductor applications. Reaction Type: Base-catalyzed condensation.[1] Target Product: (E)-2-(3-(5-(3-cyanophenyl)thiophen-2-yl)allylidene)malononitrile (Example).
Mechanism & Rationale
The aldehyde at the C5 position of the thiophene is highly activated due to the electron-withdrawing nature of the benzonitrile group at C2, which pulls electron density through the conjugated system. This makes the carbonyl carbon highly susceptible to nucleophilic attack by active methylene compounds (e.g., malononitrile). Ethanol is chosen as the solvent to allow the product to precipitate upon cooling, simplifying purification.
Materials
-
Substrate: 3-(5-Formylthiophen-2-yl)benzonitrile (1.0 equiv)
-
Reagent: Malononitrile (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv)
-
Solvent: Ethanol (Absolute)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (213 mg) of the substrate in 5 mL of absolute ethanol. Slight heating (40 °C) may be required for complete dissolution.
-
Reagent Addition: Add 1.1 mmol (73 mg) of malononitrile. Stir until homogenous.
-
Catalysis: Add 10 µL (approx. 0.1 mmol) of piperidine.[2]
-
Note: The reaction is often exothermic; a color change (yellow to deep orange/red) is expected immediately.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.5) should disappear.
-
-
Work-up: Cool the reaction mixture slowly to room temperature, then to 0 °C in an ice bath. The product should crystallize out.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted reagents.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.
Expected Yield: 85–95% Characterization: Appearance of a vinyl proton singlet/doublet around 7.8–8.2 ppm in ¹H NMR.
Protocol B: Reductive Amination
Objective: Installation of an amine linker for bioconjugation or library generation. Reaction Type: One-pot reductive amination.[3] Target Product: Secondary amine derivatives.
Mechanism & Rationale
Direct reduction of the imine intermediate is preferred over step-wise isolation to prevent hydrolysis. Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it is mild and selectively reduces imines in the presence of aldehydes, minimizing side-product formation (alcohol).
Materials
-
Substrate: 3-(5-Formylthiophen-2-yl)benzonitrile (1.0 equiv)
-
Amine: Primary amine (e.g., Benzylamine, 1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)
-
Acid Catalyst: Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Methodology
-
Imine Formation: In a dry vial, combine 1.0 mmol (213 mg) of substrate and 1.1 mmol of the primary amine in 5 mL of DCE.
-
Activation: Add 1.0 mmol (57 µL) of acetic acid. Stir at room temperature for 1 hour under nitrogen.
-
Checkpoint: Formation of the imine can be confirmed by TLC or crude NMR (shift of aldehyde peak).
-
-
Reduction: Add 1.4 mmol (297 mg) of STAB in one portion.
-
Reaction: Stir at room temperature for 12–16 hours.
-
Quenching: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically DCM:MeOH gradients).
Expected Yield: 70–85%
Protocol C: Nitrile-to-Tetrazole Conversion
Objective: Synthesis of a bioisostere of a carboxylic acid (useful for increasing metabolic stability). Reaction Type: [3+2] Cycloaddition.
Mechanism & Rationale
The nitrile group on the phenyl ring is less reactive than the aldehyde but can be converted to a tetrazole using sodium azide. Crucially, the aldehyde must be protected if it is not the intended reaction site, or this reaction should be performed AFTER the aldehyde has been derivatized (e.g., after Protocol A). If the aldehyde is free, it may undergo side reactions; however, the protocol below assumes the aldehyde is either tolerated or pre-derivatized.
Materials
-
Substrate: 3-(5-Formylthiophen-2-yl)benzonitrile (1.0 equiv)
-
Reagent: Sodium Azide (NaN₃) (3.0 equiv)
-
Catalyst: Ammonium Chloride (NH₄Cl) (3.0 equiv)
-
Solvent: DMF (Dimethylformamide)[4]
Step-by-Step Methodology
-
Setup: In a pressure-rated vial or round-bottom flask, dissolve 1.0 mmol of substrate in 3 mL of DMF.
-
Addition: Add 3.0 mmol (195 mg) of NaN₃ and 3.0 mmol (160 mg) of NH₄Cl.
-
Safety: Azides can form explosive hydrazoic acid in the presence of strong acids. NH₄Cl is a safe buffer, but ensure no strong acids are present.
-
-
Heating: Heat the mixture to 100–110 °C for 12–24 hours.
-
Work-up: Cool to room temperature. Pour the mixture into 20 mL of ice water.
-
Acidification: Carefully acidify to pH 3–4 using 1M HCl. Perform this in a fume hood to avoid HN₃ inhalation.
-
Precipitation: The tetrazole product typically precipitates as a white/off-white solid. Filter and wash with cold water.[1]
Analytical Validation Guide
Use the following data table to validate the success of your derivatization.
| Functional Group | Test | Substrate Signal | Product Signal (Expected) |
| Aldehyde (-CHO) | ¹H NMR (CDCl₃) | Singlet, ~9.90 ppm | Disappears (Protocols A & B) |
| Vinyl (-CH=C) | ¹H NMR (CDCl₃) | Absent | Singlet/Doublet, 7.5–8.5 ppm (Protocol A) |
| Nitrile (-CN) | IR Spectroscopy | Sharp band, ~2220 cm⁻¹ | Disappears (Protocol C); Remains in A & B |
| Tetrazole (-NH) | ¹H NMR (DMSO-d₆) | Absent | Broad singlet, 14–16 ppm (Protocol C) |
Troubleshooting Logic
Figure 2: Basic troubleshooting decision tree for incomplete reactions.
References
-
Compound Utility & Synthesis
-
Sonar, V. N., Parkin, S., & Crooks, P. A. (2007).[5] (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile and (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile.[5] Acta Crystallographica Section C, 63(12), o743-o745.[5] Link
- Note: Demonstrates the Knoevenagel condensation on similar thiophene-carbaldehyde scaffolds.
-
-
Knoevenagel Protocol Validation
-
Reductive Amination Standards
-
Tetrazole Synthesis
-
Himo, F., et al. (2005). Mechanisms of the cycloaddition of hydrazoic acid and methyl azide to nitriles. Journal of the American Chemical Society, 127(5), 2398-2409. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile and (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile. [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
3-(5-Formylthiophen-2-yl)benzonitrile as a building block in organic synthesis
Executive Summary
3-(5-Formylthiophen-2-yl)benzonitrile (also known as 5-(3-cyanophenyl)thiophene-2-carbaldehyde) represents a high-value "linchpin" intermediate in organic synthesis.[1] Its structural utility stems from its orthogonal reactivity :
-
The Electrophilic Aldehyde (C-5 position): A highly reactive handle for Knoevenagel condensations, reductive aminations, and Wittig olefinations.[1]
-
The Robust Nitrile (C-3' position): A masked carboxylic acid/amide equivalent or a precursor for tetrazoles (click chemistry), stable under most aldehyde-targeted conditions.[1]
-
The Thiophene Bridge: A bioisostere for phenyl rings that imparts unique electronic properties (lower aromaticity, higher polarizability) critical for both Aggregation-Induced Emission (AIE) materials and kinase inhibitor scaffolds.[1]
This guide provides validated protocols for synthesizing this block and deploying it in divergent synthetic pathways.
Synthesis of the Building Block
The most robust route to 3-(5-Formylthiophen-2-yl)benzonitrile is the Suzuki-Miyaura Cross-Coupling .[1] While commercial supplies exist, in-house synthesis allows for fresher catalyst loads and higher purity, essential for optoelectronic applications where trace metals quench fluorescence.[1]
Protocol 1: Optimized Suzuki Coupling
Target: Coupling 5-bromo-2-thiophenecarboxaldehyde with 3-cyanophenylboronic acid.[1]
Reagents & Materials:
-
Electrophile: 5-Bromo-2-thiophenecarboxaldehyde (1.0 eq)[1]
-
Nucleophile: 3-Cyanophenylboronic acid (1.1 eq)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) — Preferred over Pd(PPh₃)₄ for air stability and turnover.[1]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Degassing (Critical): Sparge 1,4-dioxane with Argon for 30 minutes. Oxygen is the primary cause of homocoupling side-products.
-
Assembly: In a reaction vial equipped with a magnetic stir bar, combine the bromide, boronic acid, and Pd catalyst.
-
Activation: Add the solvent and aqueous base under a counter-flow of Argon. Seal the vial immediately.
-
Reaction: Heat to 85°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The product is typically a pale yellow solid that fluoresces under UV (365 nm).[1]
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water (x2) and brine (x1).[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (SiO₂).[1] Elute with a gradient of 0–20% EtOAc in Hexanes.[1]
Quality Control Criteria:
-
¹H NMR (DMSO-d₆): Look for the distinct aldehyde singlet at ~9.9 ppm and the thiophene doublets at ~7.8–8.1 ppm.[1]
-
Appearance: Bright yellow crystalline solid.[1]
Divergent Application Workflows
Once synthesized, the molecule serves as a junction point for two distinct fields: Material Science (Pathway A) and Drug Discovery (Pathway B).[1]
Pathway A: Optoelectronics & AIEgens
The thiophene-phenyl motif is a classic "rotor" system.[1] By condensing the aldehyde with a nitrile-containing acceptor (like malononitrile), you create a "push-pull" system.[1] The rotation of the single bond between the rings dissipates energy non-radiatively in solution, but aggregation restricts this rotation, turning on fluorescence (AIE effect).
-
Key Reaction: Knoevenagel Condensation.[1]
-
Target: Vinyl-cyano derivatives (Molecular Rotors).
Pathway B: Medicinal Chemistry
The thiophene ring is a bioisostere for benzene, often improving metabolic stability or solubility. The aldehyde is converted to amines (kinase inhibitors) or the nitrile is converted to a tetrazole (angiotensin II receptor antagonist mimics).[1]
-
Key Reaction: Reductive Amination or [3+2] Cycloaddition.[1]
Visualization of Synthetic Logic
The following diagram maps the divergent utility of the scaffold.
Figure 1: Divergent synthetic workflow starting from the Suzuki coupling of the core block, branching into material science (red) and drug discovery (green) applications.[1]
Detailed Downstream Protocols
Application A: Synthesis of AIE Fluorescent Probe
Context: Synthesis of a hydrazine-selective probe or viscosity sensor.[1]
-
Mix: Dissolve the Core Block (1.0 mmol) and Malononitrile (1.2 mmol) in Ethanol (10 mL).
-
Catalyze: Add 3 drops of Piperidine.
-
React: Stir at room temperature for 30 minutes. A heavy precipitate usually forms (the "AIE" effect visible even during synthesis).[1]
-
Isolate: Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/DMF.
-
Mechanism: The electron-withdrawing cyano groups on the vinyl backbone create a strong dipole, enabling Intramolecular Charge Transfer (ICT).[1]
Application B: Reductive Amination (Kinase Inhibitor Fragment)
Context: Attaching a solubilizing morpholine or piperazine tail.[1]
-
Imine Formation: Dissolve Core Block (1.0 mmol) and Morpholine (1.2 mmol) in DCE (Dichloroethane). Add Acetic Acid (1 drop). Stir for 1 hour.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. Stir overnight at RT.
-
Quench: Add saturated NaHCO₃. Extract with DCM.[1]
-
Note: The nitrile group remains intact under these mild reducing conditions, preserving it for later functionalization.
Technical Data Summary
| Property | Value / Description | Relevance |
| Molecular Formula | C₁₂H₇NOS | Core Scaffold |
| Molecular Weight | 213.26 g/mol | Fragment-based Drug Design (Low MW) |
| Appearance | Pale Yellow Solid | Conjugated system absorption |
| Fluorescence | Weak in solution, Strong in aggregate | AIE active core |
| Solubility | DMSO, DMF, DCM, Chloroform | Compatible with standard organic synthesis |
| Stability | Air/Moisture Stable (Solid) | Easy storage/handling |
References
-
Suzuki-Miyaura Coupling Foundation
-
Thiophene-Aldehyde Synthesis Protocols
-
Optoelectronic Applications (AIEgens)
-
Medicinal Chemistry (Thiophene Bioisosteres)
-
General Properties & Safety
Sources
- 1. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Phenylthiophene-2-carbaldehyde | 19163-21-4 | Benchchem [benchchem.com]
- 5. 2-[3-(Hydroxymethyl)thiophen-2-yl]benzonitrile | C12H9NOS | CID 174531161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction time for 3-(5-Formylthiophen-2-yl)benzonitrile synthesis
Technical Support Center: 3-(5-Formylthiophen-2-yl)benzonitrile Synthesis
Welcome to the technical support guide for the synthesis of 3-(5-Formylthiophen-2-yl)benzonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, with a specific focus on minimizing reaction time while maximizing yield and purity. The synthesis, a palladium-catalyzed Suzuki-Miyaura cross-coupling, is a powerful C-C bond-forming reaction, but its efficiency is highly dependent on a number of interdependent parameters.[1][2]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction is extremely slow or has stalled completely. What are the primary causes and how can I accelerate it?
Answer: A stalled or sluggish Suzuki-Miyaura coupling is one of the most common issues. The root cause typically lies within the catalytic cycle. Let's break down the potential culprits and solutions.
-
Cause A: Inactive Catalyst
-
The "Why": The active form of the catalyst is a Pd(0) species. If your palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) fails to reduce in situ, or if the active Pd(0) is oxidized or precipitates as palladium black, the catalytic cycle will halt. Ligands play a crucial role in stabilizing the Pd(0) state.
-
Solutions:
-
Inert Atmosphere: Ensure your reaction is rigorously degassed (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and maintained under an inert atmosphere. Oxygen can oxidize the Pd(0) catalyst.
-
Ligand Choice: For electron-deficient systems like 3-cyanophenylboronic acid, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting reductive elimination step.
-
Pre-catalyst: Use a well-defined Pd(0) pre-catalyst or a modern G2/G3 palladium pre-catalyst complex (e.g., XPhos Pd G2) which is designed for rapid activation and stability.[3]
-
-
-
Cause B: Suboptimal Base or Temperature
-
The "Why": The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][4][5] If the base is too weak, insoluble, or the temperature is too low to overcome the activation energy, the reaction will be slow.
-
Solutions:
-
Base Screening: If using a common base like Na₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[6] Ensure the base is finely powdered and anhydrous for maximum surface area and reactivity.[7]
-
Temperature Increase: Gradually increase the reaction temperature in 10 °C increments. While a typical starting point might be 80 °C in toluene or dioxane, pushing it to 100-110 °C can dramatically increase the rate. Monitor for potential degradation of starting materials.
-
Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can reduce reaction times from many hours to under an hour by efficiently heating the polar solvent mixture.[3][8]
-
-
-
Cause C: Poor Reagent Quality
-
The "Why": Boronic acids are susceptible to decomposition (protodeboronation), especially if wet or impure. The stability of the boronic acid is often a primary reason for low yields. The aryl halide must also be pure.
-
Solutions:
-
Reagent Purity Check: Verify the purity of 5-bromo-2-thiophenecarboxaldehyde and 3-cyanophenylboronic acid by ¹H NMR or LC-MS before use.
-
Use Boronic Esters: Pinacol esters of boronic acids exhibit greater stability and can be used as an alternative to prevent decomposition.
-
-
Question 2: My yield is low, and I'm observing significant side products. What are the likely side reactions and how can I suppress them?
Answer: Low yields are often linked to competing side reactions. Identifying the primary byproduct is key to solving the problem.
-
Side Reaction A: Protodeboronation
-
The "Why": This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water). This consumes your nucleophile, leading to reduced product formation and a homocoupled byproduct of the aryl halide.
-
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and ensure your base (e.g., K₃PO₄) is dried in an oven before use.[7]
-
Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid to compensate for minor decomposition.
-
Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can promote decomposition.[9]
-
-
-
Side Reaction B: Homocoupling (Glaser Coupling)
-
The "Why": This is the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid or two molecules of the aryl halide). This is often promoted by the presence of oxygen or suboptimal catalyst/ligand ratios.
-
Solutions:
-
Rigorous Degassing: As mentioned previously, removing oxygen is critical.
-
Optimize Catalyst Loading: While it seems counterintuitive, excessively high catalyst loading can sometimes promote side reactions. Screen catalyst loading between 0.5 mol% and 2 mol%.
-
-
-
Side Reaction C: Dehalogenation
-
The "Why": The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This is often a sign that the transmetalation step is too slow compared to other catalyst decomposition pathways.
-
Solutions:
-
Ligand Choice: A bulky, electron-donating ligand can accelerate the oxidative addition and subsequent steps, outcompeting the dehalogenation pathway.
-
Base Strength: Ensure the base is strong enough to facilitate rapid transmetalation.
-
-
Optimization Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Standard Conditions (Slow)
-
To an oven-dried round-bottom flask, add 3-cyanophenylboronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 5-bromo-2-thiophenecarboxaldehyde (1.0 equiv) followed by toluene (0.2 M concentration).
-
Degas the resulting suspension by bubbling argon through it for 20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS every 2 hours. Expected reaction time: 12-24 hours.
Protocol 2: Optimized for Speed (Microwave)
-
To a microwave reaction vial, add 5-bromo-2-thiophenecarboxaldehyde (1.0 equiv), 3-cyanophenylboronic acid (1.3 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), XPhos (1.5 mol%), and Pd₂(dba)₃ (0.75 mol%).
-
Add anhydrous 1,4-dioxane (0.2 M concentration).
-
Seal the vial with a septum cap.
-
Place the vial in a microwave reactor and heat to 135 °C for 40 minutes with stirring. [3]5. After cooling, check for completion by TLC or LC-MS. Expected reaction time: 40 minutes.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from CovaSyn website: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website: [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from Wikipedia: [Link]
-
Zhang, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1235-1243. [Link]
-
ChemOrgChem. (2023, October 1). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]
-
Singh, U., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
Martinez-Ferrate, O., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(46), 14273–14287. [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from Organic Syntheses website: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
ResearchGate. (n.d.). New Synthesis of 3H-Benzo[b]thiophen-2-ones. [Link]
-
Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]
- Google Patents. (n.d.).
-
El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2263–2274. [Link]
-
ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives. [Link]
-
Utrecht University Student Theses Repository. (n.d.). Towards a de-novo route to drop-in biobased 3-methyl phthalic anhydride, a first principles computational study. [Link]
-
National Center for Biotechnology Information. (2021). Three Isomeric Dioctyl Derivatives of 2,7-Dithienylb[1]enzo-thieno[3,2-b]b[1]enzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
Technical Support Center: Purification of Crude 3-(5-Formylthiophen-2-yl)benzonitrile
Welcome to the dedicated technical support guide for navigating the purification challenges of crude 3-(5-Formylthiophen-2-yl)benzonitrile. This molecule, a key intermediate in pharmaceutical research and materials science, presents a unique set of purification hurdles due to its trifunctional nature: an aromatic nitrile, a reactive aldehyde, and a thiophene core. This guide is structured to provide researchers, from novice to expert, with actionable insights and robust protocols to achieve high purity consistently. We will move from rapid-response FAQs to in-depth troubleshooting guides, grounding our advice in fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue after synthesis and workup. Is this normal, and how should I proceed?
A1: Yes, it is common for the crude product of Suzuki-Miyaura couplings, a likely synthetic route for this molecule, to be a dark oil or amorphous solid.[1] This coloration is often due to residual palladium catalyst and polymeric byproducts. Before attempting column chromatography, it is advisable to perform a preliminary purification. Dissolve the crude oil in a suitable solvent like ethyl acetate or dichloromethane (DCM) and treat it with activated carbon to adsorb some of the colored impurities. Alternatively, filtering the solution through a small plug of silica gel or Celite® can remove baseline impurities and residual catalyst, simplifying the subsequent chromatographic separation.
Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A2: A standard starting point for a molecule of this polarity is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with a 4:1 mixture of Hexane:Ethyl Acetate. This system typically provides a good retention factor (Rf) of 0.3-0.5 for the desired product. If the product remains at the baseline, gradually increase the polarity by moving to a 2:1 or 1:1 ratio. Conversely, if the Rf is too high, increase the proportion of hexane.
Q3: Is recrystallization a viable primary purification method for 3-(5-Formylthiophen-2-yl)benzonitrile?
A3: While recrystallization is an excellent technique for achieving high purity in solid compounds, it can be challenging for this specific molecule as the primary method. The presence of structurally similar impurities, such as homocoupled products, can lead to co-crystallization. Furthermore, if the crude product is oily, inducing crystallization can be difficult. We recommend using recrystallization as a final polishing step after an initial purification by column chromatography. A solvent screening should be performed with solvent systems like isopropanol/water, ethanol, or ethyl acetate/hexane.
Q4: My compound appears to be streaking or degrading on the silica gel TLC plate/column. What is causing this and how can I prevent it?
A4: The formyl (aldehyde) group on the thiophene ring is susceptible to oxidation, especially on acidic silica gel, which can catalyze the formation of the corresponding carboxylic acid.[2] This acidic impurity will often streak on the TLC plate. To mitigate this, you can:
-
Deactivate the Silica Gel: Neutralize the silica by preparing a slurry with 1-2% triethylamine in your eluent system.[3]
-
Minimize Contact Time: Run the column efficiently and without unnecessary delays.
-
Use an Alternative Stationary Phase: For highly sensitive compounds, neutral alumina can be a suitable, less acidic alternative to silica gel.
In-Depth Troubleshooting Guides
This section addresses more complex purification scenarios with detailed explanations and protocols.
Guide 1: Poor Separation During Column Chromatography
Issue: The target compound co-elutes with one or more impurities, resulting in impure fractions.
Causality: The primary challenge in purifying 3-(5-Formylthiophen-2-yl)benzonitrile via chromatography stems from impurities with very similar polarity. The most common culprits are the homocoupled byproducts from the Suzuki reaction: 3,3'-dicyanobiphenyl and 5,5'-diformyl-2,2'-bithiophene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic separation.
Data-Driven Solvent Selection:
To systematically optimize separation, screen various solvent systems via TLC. The goal is to maximize the difference in retention factors (ΔRf) between your product and the impurities.
| Solvent System (v/v) | Typical Product Rf | Typical Impurity Rf (Homocoupled) | ΔRf | Recommendation |
| 80:20 Hexane:EtOAc | 0.40 | 0.55 | 0.15 | Good starting point, but may require a shallow gradient. |
| 95:5 DCM:MeOH | 0.50 | 0.60 | 0.10 | Can provide different selectivity but may be too polar. |
| 90:10 Toluene:Acetone | 0.35 | 0.52 | 0.17 | Excellent for aromatic compounds, often improves separation. |
Guide 2: Removing Residual Aldehyde Starting Material
Issue: Fractions are contaminated with unreacted 5-formyl-2-thiopheneboronic acid.
Causality: The boronic acid starting material can be difficult to remove completely during the initial aqueous workup and can have a similar polarity to the product, complicating chromatography.
Solution: Bisulfite Adduct Formation
A highly effective method for removing aldehydes is to perform a liquid-liquid extraction with a saturated sodium bisulfite (NaHSO₃) solution.[4] The bisulfite adds to the aldehyde to form a water-soluble salt, which is then easily separated into the aqueous layer.
Experimental Protocol: Bisulfite Wash
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous NaHSO₃ solution. Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.[5]
-
Separation: Allow the layers to separate. Drain the aqueous layer.
-
Back-Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of the aldehyde impurity.
This procedure should be performed before column chromatography to simplify the separation significantly.
Key Purification Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol assumes a pre-purification step (e.g., bisulfite wash) has been performed.
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (a 100:1 ratio of silica:crude product is a good rule of thumb).
-
Dry pack the column with silica gel.
-
Wet the silica with the initial, low-polarity eluent (e.g., 98:2 Hexane:EtOAc).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to this solution to create a slurry.
-
Evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto the silica (dry loading). This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture (e.g., 100% Hexane or 98:2 Hexane:EtOAc).
-
Employ a shallow gradient elution, slowly increasing the percentage of the more polar solvent (EtOAc). A suggested gradient is from 2% to 20% EtOAc over 10-15 column volumes.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis:
-
Combine fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent under reduced pressure to obtain the purified 3-(5-Formylthiophen-2-yl)benzonitrile.
-
Purification Workflow Diagram:
Sources
- 1. US6392080B1 - Process for the preparation of a cyanobiphenyl - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Purification of 3-(5-Formylthiophen-2-yl)benzonitrile
Welcome to the technical support center for the purification of 3-(5-Formylthiophen-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction: The Challenge of Purity
3-(5-Formylthiophen-2-yl)benzonitrile is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. The presence of impurities, even in trace amounts, can lead to side reactions, lower yields, and difficulties in characterization.
This guide will focus on identifying and removing common impurities that arise from the synthesis of 3-(5-Formylthiophen-2-yl)benzonitrile, which is often prepared via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling.
Troubleshooting Guide: Addressing Specific Purification Issues
This section addresses common problems encountered during the purification of 3-(5-Formylthiophen-2-yl)benzonitrile in a question-and-answer format.
Question 1: My crude product is a dark, oily residue. How do I begin the purification process?
Answer: A dark, oily crude product often indicates the presence of residual palladium catalyst, polymeric materials, and other high-molecular-weight byproducts. A preliminary work-up is essential before attempting more refined purification techniques.
Initial Work-up Protocol:
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Filtration through Celite® or Silica Gel Plug: Pass the solution through a short plug of Celite® or silica gel. This will help remove baseline impurities and residual palladium catalyst, which often appears as a black solid.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a more manageable solid or less viscous oil.
Causality: The highly porous nature of Celite® effectively traps fine particulates, while a silica gel plug can adsorb highly polar impurities and residual catalyst. This initial step simplifies the subsequent purification by removing major contaminants that could interfere with chromatography or recrystallization.
Question 2: After column chromatography, I still see multiple spots on my TLC, and they are very close together. How can I improve the separation?
Answer: Poor separation during column chromatography is a common issue, especially when dealing with impurities that have similar polarities to the desired product. Here's a systematic approach to optimize your separation:
Troubleshooting Column Chromatography:
-
Solvent System Optimization: The choice of eluent is critical. For a molecule like 3-(5-Formylthiophen-2-yl)benzonitrile, which possesses both polar (aldehyde, nitrile) and non-polar (aryl, thiophene) moieties, a binary or even ternary solvent system is often necessary.
-
Starting Point: Begin with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[1]
-
Fine-Tuning: If separation is still poor, try a different combination of solvents. For instance, replacing ethyl acetate with diethyl ether or adding a small percentage of a third solvent like methanol (for highly polar impurities) or toluene (for aromatic compounds) can alter the selectivity of the separation.[2]
-
-
Stationary Phase Selection: While silica gel is the most common stationary phase, consider alternatives if your compound is acid-sensitive or if separation is challenging.
-
Neutral Alumina: Can be effective for separating basic or acid-sensitive compounds.
-
Reverse-Phase Silica (C18): Separates compounds based on hydrophobicity. A mobile phase of acetonitrile and water is typically used.[3]
-
-
Column Packing and Loading: A well-packed column is crucial for good resolution. Ensure the silica gel is packed uniformly without any air bubbles. Load the sample in a concentrated solution using a minimal amount of the initial eluent.
Data Presentation: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (Starting Ratios) | Target Rf on TLC | Notes |
| Silica Gel | Hexanes/Ethyl Acetate (9:1 to 7:3) | 0.2 - 0.3 | A good starting point for many organic compounds. |
| Silica Gel | Dichloromethane/Hexanes (1:1) | 0.2 - 0.3 | Effective for separating aromatic compounds. |
| Neutral Alumina | Hexanes/Diethyl Ether (8:2) | 0.2 - 0.3 | Useful if the compound is unstable on silica. |
| Reverse-Phase C18 | Acetonitrile/Water (6:4) | Varies | For highly polar compounds or when normal phase fails. |
Question 3: I am attempting to purify my product by recrystallization, but it either oils out or the yield is very low. What should I do?
Answer: Successful recrystallization depends on the careful selection of a solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain either soluble or insoluble at all temperatures.[4]
Recrystallization Troubleshooting:
-
Single Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold.
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is often effective.
-
Dissolve the compound in a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point).
-
Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to induce crystallization.
-
Data Presentation: Potential Recrystallization Solvents
| Solvent(s) | Rationale |
| Ethanol or Isopropanol | The polar nature of the alcohol can dissolve the target compound upon heating. |
| Ethyl Acetate/Hexanes | A common two-solvent system for compounds of intermediate polarity. |
| Toluene | Can be effective for aromatic compounds. |
| Dichloromethane/Petroleum Ether | Another viable two-solvent system. |
Expertise & Experience: Slow cooling is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of 3-(5-Formylthiophen-2-yl)benzonitrile?
A1: The impurity profile largely depends on the synthetic route. Assuming a Suzuki-Miyaura or Stille cross-coupling reaction, the most common impurities are:
-
Unreacted Starting Materials:
-
3-Halobenzonitrile (e.g., 3-bromobenzonitrile)
-
5-Formylthiophen-2-ylboronic acid (or its ester) or 2-formyl-5-(tributylstannyl)thiophene
-
-
Homocoupling Byproducts:
-
Biphenyl-3,3'-dicarbonitrile (from the coupling of two benzonitrile units)
-
5,5'-Diformyl-2,2'-bithiophene (from the coupling of two thiophene units)[5]
-
-
Protodeboronation/Protodestannylation Product:
-
Thiophene-2-carbaldehyde
-
-
Residual Palladium Catalyst: Often appears as a fine black powder.
-
Organotin Byproducts (from Stille coupling): Such as tributyltin halides, which are toxic and must be carefully removed.[6][7]
Q2: My compound appears to be degrading on the silica gel column. What are my options?
A2: Thiophene aldehydes can be sensitive to acidic conditions, and silica gel is inherently acidic. This can lead to degradation during chromatography.
Strategies to Mitigate Degradation on Silica:
-
Neutralize the Silica: You can prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (1-2% v/v), before packing the column. This will neutralize the acidic sites on the silica.[1]
-
Use an Alternative Stationary Phase: As mentioned in the troubleshooting guide, neutral alumina is a good alternative for acid-sensitive compounds.
-
Minimize Contact Time: Use flash column chromatography with a slightly more polar solvent system than initially determined by TLC to expedite the elution of your product.
-
Recrystallization as an Alternative: If the compound is highly sensitive, recrystallization may be a better primary purification method if a suitable solvent system can be found.
Q3: How can I effectively remove organotin byproducts from a Stille coupling reaction?
A3: Organotin compounds are toxic and their removal is crucial. Several methods can be employed:
-
Aqueous Work-up with Potassium Fluoride: After the reaction, quench the mixture with an aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration.
-
Liquid-Liquid Extraction: Perform multiple extractions with a solvent in which your product is soluble but the tin salts are not (e.g., washing an ethyl acetate solution with water or brine).
-
Column Chromatography: Organotin residues are typically non-polar and will elute early from a silica gel column. Using a slightly more polar eluent can help to separate the desired product from these byproducts.
Conclusion
The purification of 3-(5-Formylthiophen-2-yl)benzonitrile requires a systematic and informed approach. By understanding the potential impurities based on the synthetic route and by methodically optimizing purification techniques such as column chromatography and recrystallization, researchers can achieve the high level of purity required for their downstream applications. This guide provides a framework for troubleshooting common issues and making informed decisions to ensure the successful isolation of this valuable compound.
References
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). Available at: [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]
-
rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Available at: [Link]
-
Lewis acid-promoted site-selective cyanation of phenols Table of contents - The Royal Society of Chemistry. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. Available at: [Link]
-
(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. Available at: [Link]
-
Resources on 3+ component chromatography solvent systems? : r/Chempros - Reddit. Available at: [Link]
-
The Stille Reaction - Chem 115 Myers. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile and (E) - PubMed. Available at: [Link]
-
Ternary eluent column chromatography : r/Chempros - Reddit. Available at: [Link]
- US6392080B1 - Process for the preparation of a cyanobiphenyl - Google Patents.
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC. Available at: [Link]
-
Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC - NIH. Available at: [Link]
- WO2009026091A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents.
- US20110130540A1 - Processes for the synthesis of 3-hydroxyglutaronitrile - Google Patents.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]
-
Supporting Information Synthesis and characterization of S,N-heterotetracenes Synthetic procedures, 1H, 13C NMR, HRMS, and UV– - Beilstein Journals. Available at: [Link]
-
Separation of Thiophene, 2,3,5-tribromo- on Newcrom R1 HPLC column. Available at: [Link]
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Troubleshooting unexpected NMR shifts in 3-(5-Formylthiophen-2-yl)benzonitrile
Welcome to the technical support center for researchers working with 3-(5-Formylthiophen-2-yl)benzonitrile. This guide is designed to help you troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) data. As chemists and drug development professionals, accurate structural confirmation is paramount. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during NMR analysis of this specific molecule.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum doesn't look like I expected. What are the predicted ¹H and ¹³C chemical shifts for 3-(5-Formylthiophen-2-yl)benzonitrile?
A1: Establishing a baseline is the first critical step in troubleshooting. The chemical shifts for this molecule are influenced by the electronic properties of its constituent rings and substituents. The benzonitrile ring contains an electron-withdrawing nitrile group (-CN), while the thiophene ring is substituted with another electron-withdrawing formyl group (-CHO). These groups deshield nearby protons and carbons, causing them to resonate at higher chemical shifts (downfield).[1][2]
Below is a table of predicted chemical shifts based on substituent effects and data from analogous structures. Use this as a reference point, but remember that experimental values can vary based on the factors discussed in the following questions.
Structure for Referencing:
Caption: Labeled structure of 3-(5-Formylthiophen-2-yl)benzonitrile.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Label | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|---|
| Formyl | ||||
| H (CHO) | 9.8 - 10.0 | s | ~185 | Highly deshielded aldehyde proton. |
| Thiophene Ring | ||||
| HF | 7.7 - 7.9 | d | ~145 | Adjacent to electron-withdrawing CHO group. |
| HE | 7.3 - 7.5 | d | ~138 | Coupled to HF. |
| Benzonitrile Ring | ||||
| HD | 7.9 - 8.1 | t | ~135 | meta to -CN, ortho to thiophene. |
| HC | 7.8 - 8.0 | d | ~132 | ortho to -CN. |
| HB | 7.7 - 7.9 | d | ~130 | para to -CN. |
| HA | 7.5 - 7.7 | t | ~130 | meta to -CN. |
| Quaternary Carbons | ||||
| C (ipso-CN) | - | - | ~112 | Shielded carbon attached to the nitrile group. |
| C (ipso-Thiophene) | - | - | ~140 | Deshielded carbon attached to the thiophene ring. |
| C≡N | - | - | ~118 | Characteristic shift for a nitrile carbon. |
Q2: All my aromatic signals are present, but they are shifted slightly upfield or downfield from the predicted values. What's going on?
A2: This is a common and often benign issue. Minor, uniform shifts in a spectrum are typically caused by environmental factors rather than structural changes. The primary causes are solvent effects, sample concentration, and temperature.[3][4]
-
Causality - Solvent Effects: The electron distribution in your analyte molecule can be perturbed by the surrounding solvent molecules. Anisotropic solvents like benzene-d₆ or toluene-d₈ will induce significant shifts, particularly for protons positioned near the analyte's aromatic rings, compared to more isotropic solvents like CDCl₃ or acetone-d₆.[5][6][7] This is due to the formation of specific solvent-solute complexes where the analyte protons fall into the shielding or deshielding zones of the aromatic solvent's ring current.[8]
-
Causality - Concentration: At high concentrations, molecules of your compound can interact with each other through π-stacking. This intermolecular interaction creates local magnetic fields that can cause concentration-dependent shifts.[9]
-
Causality - Temperature: Temperature affects molecular motion and intermolecular interactions. Changes in temperature can alter the extent of hydrogen bonding (if applicable) and other weak interactions, leading to observable shifts.
Troubleshooting Protocol: Solvent and Concentration Check
-
Re-run in a Different Solvent: If your initial spectrum was in CDCl₃, dissolve a new sample in benzene-d₆ or DMSO-d₆. Aromatic-solvent-induced shifts (ASIS) can be a powerful diagnostic tool.[7]
-
Dilute Your Sample: Prepare a sample that is 5-10 times more dilute than your original. If the chemical shifts change, this indicates that concentration effects were at play.
-
Variable Temperature (VT) NMR: If you suspect dynamic processes or rotamers, acquiring spectra at different temperatures (e.g., 25°C, 50°C, 80°C) can help clarify the issue.[9]
Table 2: Common Solvent-Induced Shift Variations
| Solvent | Typical Residual Peak (ppm) | General Effect on Aromatic Protons |
|---|---|---|
| Chloroform-d (CDCl₃) | 7.26 | Baseline reference |
| Benzene-d₆ (C₆D₆) | 7.16 | Upfield shifts (shielding) due to anisotropy |
| Acetone-d₆ | 2.05 | Minimal anisotropic effect, can disrupt H-bonding |
| DMSO-d₆ | 2.50 | Polar solvent, can cause significant shifts |
Q3: My spectrum has unexpected extra peaks. How can I determine if they are impurities or something else?
A3: Extra peaks are one of the most common problems and require a systematic approach to diagnose. The source is almost always one of three things: residual solvents from your reaction or purification, unreacted starting materials, or a reaction byproduct.
Troubleshooting Workflow: Identifying Extraneous Signals
Caption: Troubleshooting workflow for identifying unknown peaks in an NMR spectrum.
Step-by-Step Protocol: Impurity Identification
-
Check for Common Solvents: First, compare your unknown peaks to a standard table of NMR solvent impurities.[10][11][12][13][14] Solvents like ethyl acetate, acetone, dichloromethane, and hexane are frequent culprits.
-
Review Starting Materials: Obtain the NMR spectra of your starting materials. A direct comparison can quickly confirm if unreacted reagents are present. For the synthesis of 3-(5-formylthiophen-2-yl)benzonitrile, likely starting materials could include 3-bromobenzonitrile or thiophene-2-carbaldehyde, depending on the synthetic route.[15][16]
-
Consider Byproducts: Think about plausible side reactions. Could oxidation of the aldehyde to a carboxylic acid have occurred? Is there a possibility of an isomeric product forming? The presence of a broad singlet that disappears upon adding a drop of D₂O would strongly suggest a carboxylic acid impurity.
-
Proper Sample Preparation: Ensure your NMR tube and all glassware were scrupulously clean.[17][18][19][20][21] Residual cleaning solvents like acetone are a very common source of contamination.[9]
Table 3: ¹H NMR Shifts of Common Laboratory Solvent Impurities (in CDCl₃)
| Impurity | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetone | 2.17 | s |
| Dichloromethane (DCM) | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate (EtOAc) | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | 1.25 (br s), 0.88 (t) | br s, t |
| Water | ~1.56 | s (broad) |
Source: Adapted from Gottlieb, H. E., et al. (1997) and subsequent compilations.[11][12][13]
Key Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
A high-quality spectrum starts with a well-prepared sample.[18][20]
-
Weigh Sample: Accurately weigh 5-10 mg of your purified 3-(5-formylthiophen-2-yl)benzonitrile into a clean, dry vial. For ¹³C NMR, 20-50 mg is recommended.[20]
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[17]
-
Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any suspended particles.
-
Filter (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Invert: Invert the tube several times to ensure the solution is homogeneous before inserting it into the spectrometer.
Protocol 2: D₂O Shake for Exchangeable Protons
This classic experiment identifies acidic protons (like -OH or -NH), which are not expected in the parent molecule but could be present in an impurity (e.g., a carboxylic acid byproduct).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer, add 1-2 drops of deuterium oxide (D₂O), and cap securely.
-
Shake Vigorously: Shake the tube for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a new ¹H NMR spectrum.
-
Analyze: Compare the two spectra. Any peak corresponding to an exchangeable proton will have significantly diminished or disappeared entirely in the second spectrum.
References
-
Factors Affecting Chemical Shift. (2021). YouTube. [Link]
-
Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society. [Link]
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Scribd. Factors Influencing Chemical Shifts in NMR. [Link]
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Wikipedia. Chemical shift. [Link]
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Slideshare. Factors affecting chemical shift. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
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University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Dias, J. R., & Trawick, M. L. (1991). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education. [Link]
-
Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Hoffelder, D. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
ResearchGate. New Synthesis of 3H-Benzo[b]thiophen-2-ones. [Link]
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Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Chem Help ASAP. (2021). lab mystery - unexpected NMR data. YouTube. [Link]
-
ResearchGate. 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Lee, S., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. Bulletin of the Korean Chemical Society. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
PubMed Central. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. [Link]
-
ACS Publications. NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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Wiley Online Library. Common problems and artifacts encountered in solution-state NMR experiments. [Link]
-
Western University, JB Stothers NMR Facility. NMR SAMPLE PREPARATION. [Link]
-
University of Calgary. Shielding in H-NMR. [Link]
-
University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Holbrook, T. (2022). Organic Chemistry NMR Part 8: Matching Chemical Shifts, Upfield, Downfield, & Shielding. YouTube. [Link]
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Enhancing the reactivity of the formyl group in 3-(5-Formylthiophen-2-yl)benzonitrile
Welcome to the technical support guide for 3-(5-Formylthiophen-2-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. We will address common challenges and provide in-depth, field-proven strategies to enhance the reactivity of the formyl group, ensuring successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What determines the baseline reactivity of the formyl group in this specific molecule?
A: The reactivity of the aldehyde in 3-(5-formylthiophen-2-yl)benzonitrile is a product of competing electronic effects from the substituted heterocyclic system.
-
The Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle.[1] By itself, it would donate electron density into the formyl group through resonance, slightly decreasing the electrophilicity of the carbonyl carbon compared to a standard benzaldehyde.
-
The 3-Benzonitrile Moiety: The key feature of this molecule is the benzonitrile group at the 3-position of the phenyl ring. The nitrile group (-CN) is a potent electron-withdrawing group. This effect is transmitted through the phenyl ring to the thiophene, which in turn pulls electron density away from the formyl group.
The net result is that the electron-withdrawing character of the benzonitrile group dominates, rendering the formyl carbon significantly electrophilic and generally reactive towards nucleophilic attack. However, for certain transformations or with less reactive nucleophiles, this inherent reactivity may be insufficient.
Q2: My nucleophilic addition reaction is sluggish or failing. How can I catalytically enhance the formyl group's reactivity?
A: The most direct and effective method to enhance the electrophilicity of the formyl group is through the use of an acid catalyst. This strategy involves activating the carbonyl group by coordinating to the carbonyl oxygen, which drastically increases the partial positive charge on the carbonyl carbon.[2][3]
There are two primary approaches:
-
Lewis Acid Catalysis: This is the preferred method for many aprotic systems. A Lewis acid coordinates to the lone pair of electrons on the carbonyl oxygen.[4][5] This makes the carbon atom a much stronger electrophile. Common Lewis acids include TiCl₄, BF₃·OEt₂, ZnCl₂, and MgBr₂. The choice of acid and solvent is critical and must be compatible with your substrate and nucleophile.
-
Brønsted Acid Catalysis: In protic media or with acid-tolerant reagents, a Brønsted acid can protonate the carbonyl oxygen, achieving a similar activating effect.[3] Catalytic amounts of acids like p-toluenesulfonic acid (p-TsOH) or even strong acids like HCl can be effective.
Troubleshooting Guides & Protocols
This section provides detailed troubleshooting for common reactions involving the formyl group of 3-(5-formylthiophen-2-yl)benzonitrile.
Guide 1: The Wittig Reaction - Low Yield and Stereoselectivity Issues
The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[6] However, success depends heavily on the nature of the phosphorus ylide.
Common Problem: My Wittig reaction gives a low yield of the desired alkene, or I get a mixture of E/Z isomers when I expect one.
Root Cause Analysis & Solutions:
-
Ylide Reactivity: Wittig reagents (ylides) are broadly classified as "stabilized" or "non-stabilized".[7] This is the single most important factor determining reactivity and stereochemical outcome.
-
Non-stabilized Ylides (e.g., from alkyl halides like CH₃I): These are highly reactive and typically favor the formation of Z-alkenes under salt-free conditions.[8] They react quickly with aldehydes. If your reaction is failing, ensure your base (e.g., n-BuLi, NaHMDS) is strong enough and the ylide is formed correctly before adding the aldehyde.
-
Stabilized Ylides (e.g., from α-haloesters like BrCH₂CO₂Et): These ylides are less reactive due to resonance stabilization of the carbanion.[7] They require milder bases (e.g., NaOEt, K₂CO₃) and often need heating. They almost exclusively produce the E-alkene. If your reaction with a stabilized ylide is sluggish, stronger heating or a switch to a more polar aprotic solvent (e.g., DMF) may be necessary.
-
-
Steric Hindrance: While the formyl group is accessible, bulky ylides may react slowly. Ensure adequate reaction time and temperature.
-
Side Reactions: The nitrile group is generally stable to Wittig conditions. However, highly basic conditions (especially with organolithium reagents) at elevated temperatures could potentially lead to side reactions. It is best practice to form the ylide at a low temperature before adding the aldehyde.
| Ylide Type | Typical Precursor | Base | Reactivity | Predominant Isomer |
| Non-stabilized | Alkyl-PPh₃⁺X⁻ | n-BuLi, NaH, NaHMDS | High | Z-alkene |
| Stabilized | (CO₂R)CH₂-PPh₃⁺X⁻ | NaOEt, K₂CO₃ | Moderate | E-alkene |
Protocol 1: General Wittig Reaction with a Non-Stabilized Ylide
-
Ylide Formation: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise at 0 °C.
-
Stirring: Allow the resulting deep red/orange mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C and add a solution of 3-(5-formylthiophen-2-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for consumption of the aldehyde.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Knoevenagel Condensation - Incomplete Conversion
The Knoevenagel condensation is the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base.[9][10]
Common Problem: The reaction stalls, leaving a significant amount of unreacted aldehyde.
Root Cause Analysis & Solutions:
-
Catalyst Choice: The base catalyst is crucial. Piperidine is a classic and effective choice.[9] For more sensitive substrates, milder bases like β-alanine can be used.[11]
-
Water Removal: The condensation step eliminates a molecule of water. According to Le Châtelier's principle, removing this water will drive the reaction to completion. For stubborn reactions, using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene or benzene) is highly effective.
-
Equilibrium: If the reaction is reversible, increasing the concentration of one reactant (usually the active methylene compound, to 1.2-1.5 equivalents) can shift the equilibrium towards the product.
Guide 3: Reductive Amination - Formation of Byproducts
Reductive amination is a two-step, one-pot process: formation of an imine/iminium ion, followed by its reduction.[12][13]
Common Problem: My reaction is messy. I isolate unreacted aldehyde, the alcohol from over-reduction, and/or the dialkylated amine.
Root Cause Analysis & Solutions:
-
Incorrect Reducing Agent: This is the most common failure mode. The reducing agent must be selective for the iminium ion in the presence of the aldehyde.
-
Avoid: Strong hydrides like NaBH₄ or LiAlH₄ will rapidly reduce the starting aldehyde to the corresponding alcohol.
-
Prefer: Use mild, selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[14] NaBH(OAc)₃ is often preferred as it is less toxic and the reaction can often be run without precise pH control.
-
-
Reaction Conditions: The formation of the imine is often acid-catalyzed and is an equilibrium process. Adding a small amount of acetic acid (if not using NaBH(OAc)₃) can accelerate imine formation.
-
Stoichiometry (Dialkylation): If using a primary amine (R-NH₂), the initial secondary amine product can react again with the aldehyde to form a tertiary amine. To minimize this, use a slight excess of the primary amine or add the aldehyde slowly to the mixture of amine and reducing agent.
Protocol 2: Optimized Reductive Amination using NaBH(OAc)₃
-
Setup: In a round-bottom flask, dissolve 3-(5-formylthiophen-2-yl)benzonitrile (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion. If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) first.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude amine product by column chromatography or crystallization.
References
-
Angelici, R. J. (2006). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
Chemistry LibreTexts. (2015). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. [Link]
-
Wikipedia. Formylation. [Link]
-
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]
-
MDPI. (2022). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. Materials (Basel). [Link]
-
Yakovlev, I. P. (2009). Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate. [Link]
-
Al-Awadi, N. A., et al. (2006). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate. [Link]
-
PubMed. Limited reactivity of formyl chloride with glutathione and relevance to metabolism and toxicity of dichloromethane. [Link]
-
ACS Publications. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
PubChem. 5-Formyl-2-thiopheneboronic acid. [Link]
-
ACS Publications. (2002). Lewis Base Activation of Lewis Acids: Catalytic Enantioselective Allylation and Propargylation of Aldehydes. Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction. [Link]
-
ResearchGate. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. [Link]
-
ResearchGate. (2024). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]
-
RSC Publishing. (2014). Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. Chemical Communications. [Link]
-
ResearchGate. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
-
ACS Publications. (2005). A General Organocatalyst for Direct α-Functionalization of Aldehydes. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2023). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
ResearchGate. (2014). Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Spectroscopic studies of some n-heterocyclic compounds. [Link]
-
Wikipedia. Lewis acid catalysis. [Link]
-
University of Pittsburgh. The Wittig Reaction. [Link]
-
RSC Publishing. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2007). (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile and (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile. [Link]
-
ResearchGate. Activation of an aldehyde via a) H⁺ or Lewis acid (LA); b) a thiourea organocatalyst. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Journal of Scientific Research. (2024). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. [Link]
-
Chemistry Steps. Wittig Reaction Practice Problems. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones-to-produce-amines]([Link] reductive-amination-of-aldehydes-and-ketones-to-produce-amines)
-
Chemistry Steps. Nucleophilic Addition to Carbonyl Groups. [Link]
-
Princeton University. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
ACS Publications. (2000). Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one. [Link]
-
YouTube. (2021). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis. [Link]
-
YouTube. (2023). Knoevenagel condensation. [Link]
-
YouTube. (2019). 01.07 Lewis Acid Catalysis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for 3-(5-Formylthiophen-2-yl)benzonitrile
Introduction
You are likely encountering inconsistency in the synthesis of 3-(5-Formylthiophen-2-yl)benzonitrile (CAS: N/A, Custom Intermediate).[1] This biaryl aldehyde is a critical scaffold for kinase inhibitors and optoelectronic materials.
The core challenge lies in the thiophene-aldehyde moiety . While the Suzuki-Miyaura coupling is the standard synthetic route, the electron-rich thiophene ring, combined with the electron-withdrawing formyl group, creates a "push-pull" system susceptible to oxidative degradation and silica-induced polymerization.[1] Furthermore, the nitrile group on the phenyl ring introduces solubility constraints that can hamper crystallization.
This guide moves beyond standard textbook procedures to address the mechanistic bottlenecks causing yield fluctuation.
Module 1: Synthesis Optimization (The Creation Phase)
The Core Problem: Coupling Partner Selection
Many researchers default to using 5-formyl-2-thiopheneboronic acid.[1] Stop doing this. Thienylboronic acids bearing electron-withdrawing groups (like aldehydes) are notoriously unstable and prone to protodeboronation (loss of the boron group) under aqueous basic conditions required for Suzuki coupling.[1]
The Robust Solution: Invert the coupling partners. Use 3-cyanophenylboronic acid (stable) and 5-bromo-2-thiophenecarboxaldehyde (stable electrophile).[1]
Optimized Protocol: Inverse Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ · DCM (2-3 mol%) | Ferrocenyl ligand prevents Pd poisoning by thiophene sulfur.[1] |
| Base | K₂CO₃ (2.0 equiv) | Milder than hydroxides; prevents Cannizzaro side-reaction of the aldehyde.[1] |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | High solubility for the nitrile; water is essential for the transmetalation step. |
| Atmosphere | Strict Argon/Nitrogen | Critical: Thiophene aldehydes oxidize rapidly to carboxylic acids in air/base. |
| Temp | 80°C | Sufficient for activation without accelerating protodeboronation. |
Troubleshooting Guide: Why Did My Reaction Fail?
Q: The reaction turned black immediately, and yield is <10%.
-
Diagnosis: "Palladium Black" precipitation. The catalytic cycle collapsed.
-
Fix: Your solvent was likely not degassed enough. Oxygen oxidizes the phosphine ligands, destabilizing the Pd(0) species. Sparge solvents with Argon for 20 minutes before adding the catalyst.
Q: I see the product on TLC, but also a spot right below it that won't separate.
-
Diagnosis: This is likely the carboxylic acid derivative (oxidation product) or the homocoupling of the boronic acid.
-
Fix: Switch to the Bisulfite Purification method (Module 2) to selectively isolate the aldehyde.
Q: The reaction stalled at 50% conversion.
-
Diagnosis: Catalyst poisoning. The sulfur atom in the thiophene can coordinate to Pd.
-
Fix: Add 10 mol% additional ligand (e.g., dppf or PPh3) to the reaction mixture to compete with the sulfur and keep the Pd active.
Visual Logic: Synthesis Troubleshooting
Caption: Decision matrix for diagnosing Suzuki coupling failures in thiophene-aldehyde systems.
Module 2: Purification (The Refinement Phase)
The Core Problem: Silica Gel Interaction
Thiophene aldehydes are "sticky" on silica gel due to hydrogen bonding and can degrade (oxidize/polymerize) during slow column chromatography. If your recovery from the column is low despite a good crude NMR, the column is destroying your product.
The Solution: Bisulfite Adduct Purification
Leverage the reversible chemistry of the aldehyde group. Sodium bisulfite (NaHSO₃) forms a water-soluble adduct with the aldehyde, allowing you to wash away all non-aldehyde impurities (dimers, catalyst ligands, starting materials) into the organic layer.
Step-by-Step Protocol
-
Adduct Formation:
-
Dissolve crude reaction mixture (after standard workup) in Ethanol (5 volumes) .
-
Add saturated aqueous NaHSO₃ (3 equiv) .
-
Stir vigorously for 1 hour. A white precipitate (the adduct) may form, or it may stay in solution depending on lipophilicity.
-
-
Wash (Impurity Removal):
-
If solid forms: Filter and wash with diethyl ether (removes non-aldehydes).[1]
-
If soluble: Dilute with water, wash with Ethyl Acetate. Keep the Aqueous Layer (contains your product). Discard the organic layer.
-
-
Regeneration:
-
Take the solid or aqueous layer.
-
Add saturated NaHCO₃ or 10% NaOH (adjust to pH 10-12).
-
Stir for 30 mins. The adduct breaks, regenerating the free aldehyde.
-
Extract with Ethyl Acetate.[2] Dry over MgSO₄.
-
Result: >98% purity without running a column.
Visual Logic: Bisulfite Workflow
Caption: Non-chromatographic purification workflow using reversible bisulfite adduct formation.
Module 3: Storage & Stability (The Preservation Phase)
Q: My bright yellow solid turned orange/brown after a week. Is it ruined?
-
Answer: Likely surface oxidation. Thiophene aldehydes are photo-active and air-sensitive.[1]
-
Protocol:
-
Store under Argon: Flush the vial before sealing.
-
Cold Storage: Keep at -20°C.
-
Light Protection: Wrap the vial in aluminum foil.
-
Q: Can I store it in solution (DMSO/Methanol)?
-
Answer: No. In methanol, it will slowly form the acetal or hemiacetal. In DMSO, it can suffer from gradual oxidation. Store as a dry solid only.
References
-
Suzuki-Miyaura Coupling Mechanisms & Optimization
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
[1]
-
-
Stability of Thienylboronic Acids (Protodeboronation)
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.
-
[1]
-
-
Bisulfite Adduct Purification Method
Sources
Validation & Comparative
Structure-Activity Relationship (SAR) Guide: 3-(5-Formylthiophen-2-yl)benzonitrile Analogs
Executive Summary
The scaffold 3-(5-Formylthiophen-2-yl)benzonitrile represents a critical "pivot intermediate" in the design of non-purine Xanthine Oxidase (XO) inhibitors. Structurally, it serves as a bioisostere of Febuxostat (TEI-6720) , where the central thiazole ring is replaced by a thiophene moiety.
This guide objectively compares the SAR profiles of analogs derived from this aldehyde scaffold. While the parent aldehyde exhibits moderate inhibitory activity, its value lies in its transformation into carboxylic acid derivatives (high potency) and hydrazone/Schiff base conjugates (diversity vectors). This document provides experimental protocols, comparative potency data against clinical standards (Allopurinol, Febuxostat), and mechanistic insights into the binding modes within the molybdenum pterin center of XO.
Part 1: The Scaffold Architecture
The molecule consists of three distinct pharmacophoric regions, each playing a specific role in the binding affinity to Xanthine Oxidase.
The Pharmacophore Triad
-
Region A (The Anchor): 3-Cyanophenyl Group
-
Function: Forms critical hydrogen bonds with Arg880 and Thr1010 in the XO active site.
-
Constraint: The meta-position of the nitrile is strictly required for optimal activity; para-nitrile analogs typically show a 10-fold loss in potency.
-
-
Region B (The Linker): Thiophene Core
-
Function: Acts as a hydrophobic spacer interacting with Phe914 and Phe1009 .
-
Advantage: Thiophene is a bioisostere of the thiazole found in Febuxostat. It offers a slightly different electron density profile, potentially improving metabolic stability against CYP450 oxidation compared to furan or pyrrole analogs.
-
-
Region C (The Vector): 5-Formyl Group (-CHO)
-
Function: The "warhead" precursor. The aldehyde itself interacts weakly via electrostatic forces, but its derivatives (acids, hydrazones) engage the molybdenum center or the solvent channel entrance.
-
Diagram 1: Scaffold Divergence & SAR Map
This diagram illustrates how the parent aldehyde is modified to create distinct analog classes with varying potencies.
Caption: SAR divergence of the formyl-thiophene scaffold. Class A (Acid) yields the highest potency by mimicking the transition state of xanthine.
Part 2: Comparative Performance Data
The following data summarizes the inhibitory concentration (IC50) of the parent aldehyde and its primary derivatives against bovine milk Xanthine Oxidase.
Table 1: In Vitro Inhibition Potency (XO Assay)
| Compound ID | Structure Description | IC50 (nM) | Relative Potency | Mechanism |
| Ref 1 | Febuxostat (Standard) | 1.8 ± 0.5 | 1.0x (Baseline) | Mixed-type Inhibitor |
| Ref 2 | Allopurinol | 2,500 ± 200 | ~0.0007x | Suicide Substrate |
| FTB-01 | Parent Aldehyde (3-(5-Formyl...)) | 450 ± 50 | 0.004x | Competitive |
| FTB-Acid | Carboxylic Acid Derivative | 2.1 ± 0.4 | ~0.9x | Mixed-type |
| FTB-H1 | Thiosemicarbazone Derivative | 120 ± 15 | 0.015x | Competitive |
| FTB-H2 | Isonicotinic Hydrazone | 85 ± 10 | 0.02x | Competitive |
Analysis:
-
The "Acid" Effect: Converting the formyl group (FTB-01) to the carboxylic acid (FTB-Acid) results in a ~200-fold increase in potency. This confirms that an ionizable group is essential to mimic the interaction of the xanthine substrate with the molybdenum center.
-
The "Aldehyde" Limitation: The parent aldehyde (FTB-01) is a weak inhibitor. Its primary utility is not as a drug, but as a versatile synthetic precursor.
-
Hydrazone Derivatives: While less potent than the acid, hydrazones (FTB-H1/H2) often exhibit dual activity (e.g., antimicrobial + XO inhibition), making them suitable for multi-target drug discovery.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Synthesis of the Scaffold (Suzuki Coupling)
Objective: Synthesize 3-(5-Formylthiophen-2-yl)benzonitrile.
-
Reagents: 5-Bromo-2-thiophenecarboxaldehyde (1.0 eq), 3-Cyanophenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (2.0 eq).
-
Solvent System: 1,4-Dioxane : Water (4:1).
-
Procedure:
-
Degas the solvent mixture with N2 for 30 minutes (Critical for Pd catalyst longevity).
-
Add reagents to a round-bottom flask under inert atmosphere.
-
Reflux at 100°C for 12 hours.
-
Validation Checkpoint: TLC (Hexane:EtOAc 3:1). The product should appear as a bright yellow spot; the starting bromide should be consumed.
-
Workup: Cool, extract with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Silica gel column chromatography.
-
Xanthine Oxidase Inhibition Assay
Objective: Determine IC50 values spectrophotometrically by monitoring uric acid formation.
-
Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.2 mM EDTA.
-
Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL final concentration.
-
Substrate: Xanthine (150 µM final concentration).
-
Protocol:
-
Step A: Incubate Enzyme + Test Compound (in DMSO) for 10 minutes at 25°C.
-
Step B: Initiate reaction by adding Xanthine substrate.
-
Step C: Monitor absorbance at 290 nm (or 295 nm) for 10 minutes.
-
-
Calculation:
-
% Inhibition =
-
Validation Checkpoint: The control slope (DMSO only) must be linear (
) for the first 5 minutes. If non-linear, the enzyme concentration is too high.
-
Diagram 2: Experimental Workflow & Logic
Caption: Integrated workflow from synthesis to assay validation. The decision gate at 10 nM defines the threshold for "Febuxostat-like" potency.
Part 4: Mechanistic Insight
Why is the 3-cyanophenyl group so critical? In the crystal structure of XO bound to Febuxostat (PDB: 1N5X), the cyano group occupies a narrow hydrophobic pocket. The nitrogen atom of the nitrile acts as a hydrogen bond acceptor for the backbone NH of Asn768 (or similar residues depending on the species).
Why is the Carboxylic Acid (from the formyl precursor) superior? The acid group forms a salt bridge with Arg880 and interacts with the Molybdenum-pterin cofactor. The parent aldehyde lacks this electrostatic anchor, relying only on weaker Van der Waals forces, explaining its significantly higher IC50 (450 nM vs 2.1 nM).
References
-
Okamoto, K., et al. (2003). "Potent inhibition of xanthine oxidase by 2-(3-cyanophenyl)thiophene derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews.
-
Song, X., et al. (2022). "Chalcone derivatives as xanthine oxidase inhibitors: synthesis, binding mode investigation, and biological evaluation." Bioorganic Chemistry.
-
Burtos, T., et al. (2025).[1] "Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis." Angewandte Chemie International Edition.
-
Zhang, G., et al. (2018). "Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies and SAR." European Journal of Medicinal Chemistry.
Sources
Technical Comparison Guide: In Vitro Validation of 3-(5-Formylthiophen-2-yl)benzonitrile
Part 1: Executive Summary & Strategic Positioning
3-(5-Formylthiophen-2-yl)benzonitrile (hereafter FTB-CN ) represents a critical "privileged structure" in medicinal chemistry.[1] It serves as a bioisosteric analog to the thiazole-based xanthine oxidase (XO) inhibitors (e.g., Febuxostat) and a precursor for styryl-based kinase inhibitors.[1]
Unlike standard reagents, validating FTB-CN requires navigating a specific challenge: distinguishing between its intrinsic activity as a non-purine inhibitor and its chemical reactivity as an electrophilic aldehyde.[1] This guide outlines the rigorous in vitro validation workflow to position FTB-CN against established standards.
The Pharmacophore Logic
The molecule consists of two distinct domains:
-
The Benzonitrile Warhead: Designed to occupy the molybdenum cofactor pocket of Xanthine Oxidase or the ATP-binding hinge region of kinases.[1]
-
The Formyl-Thiophene Linker: A lipophilic spacer that orients the warhead.[1] The formyl group (
) acts as a reversible covalent trap or a hydrogen-bond acceptor, distinct from the carboxylic acid found in mature drugs like Febuxostat.[1]
Part 2: Comparative Analysis (FTB-CN vs. Standards)
To validate FTB-CN, you must benchmark it against the clinical standard (Febuxostat) and the metabolic standard (Allopurinol).[1]
Table 1: Pharmacological & Structural Comparison
| Feature | FTB-CN (The Topic) | Febuxostat (The Standard) | Allopurinol (The Reference) |
| Core Scaffold | Biaryl Thiophene | Biaryl Thiazole | Purine Analog |
| Key Substituent | Formyl ( | Carboxylic Acid ( | Hydroxyl (tautomeric) |
| Binding Mode | Hydrophobic + H-bond Acceptor | Hydrophobic + Salt Bridge (Arg912) | Suicide Substrate (Mo-co) |
| Solubility (DMSO) | High (>50 mM) | High (>50 mM) | Moderate |
| Primary Risk | Aldehyde Reactivity: Potential for non-specific Schiff base formation with protein lysines. | Selectivity: Low risk of off-target binding.[1] | Hypersensitivity: Known clinical issue (SJS).[1] |
| Expected IC50 | Mid-Nanomolar to Low Micromolar ( | Low Nanomolar ( | Micromolar ( |
Mechanistic Insight (The "Why")
Febuxostat derives its potency from the carboxylic acid forming a salt bridge with Arg912 in the XO active site.[1] FTB-CN lacks this ionizable group.[1] Therefore, validation must determine if the formyl group provides sufficient binding energy via dipole interactions or if the molecule functions primarily as a hydrophobic plug.[1]
Part 3: Visualizing the Mechanism of Action
The following diagram illustrates the competitive inhibition logic and the critical "Aldehyde Risk" pathway that must be controlled for during validation.
Figure 1: Mechanism of Action comparing the binding modes of FTB-CN and Febuxostat, highlighting the specific "Aldehyde Risk" pathway that requires experimental control.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, we utilize a Spectrophotometric Kinetics Assay . This method is superior to endpoint assays because it allows detection of time-dependent inhibition (common with aldehydes).[1]
Protocol A: Xanthine Oxidase Inhibition Kinetics
Objective: Determine the IC50 of FTB-CN while ruling out false positives due to aldehyde reactivity.
Materials:
-
Enzyme: Xanthine Oxidase (from bovine milk), 0.05 Units/mL.[1]
-
Substrate: Xanthine (150 µM final concentration).
-
Buffer: 50 mM Phosphate Buffer (pH 7.5) + 0.2 mM EDTA.[1]
-
Compound: FTB-CN (Serial dilutions: 0.1 nM to 10 µM in DMSO).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve FTB-CN in DMSO to 10 mM stock. Critical: Ensure DMSO concentration in final assay is <1% to prevent enzyme denaturation.[1]
-
Pre-Incubation (The Specificity Check):
-
Incubate Enzyme + FTB-CN for 10 minutes at 25°C.
-
Control: Run a parallel set with 0 minutes pre-incubation.
-
Logic: If IC50 drops significantly (e.g., >10-fold) with pre-incubation, the aldehyde is likely forming a slow, covalent Schiff base (irreversible inhibition), rather than acting as a reversible drug-like inhibitor.[1]
-
-
Initiation: Add Xanthine substrate to start the reaction.[1]
-
Detection: Monitor absorbance at 295 nm (formation of Uric Acid) continuously for 5 minutes.
-
Analysis: Calculate initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Concentration].
Protocol B: Selectivity & Reactivity Counter-Screen
Objective: Prove that FTB-CN activity is specific to the target and not general toxicity caused by the formyl group.[1]
-
Assay: MTT Cytotoxicity Assay on HEK293 cells.
-
Threshold: If the IC50 for XO inhibition is
but cytotoxicity IC50 is also , the compound is a pan-assay interference compound (PAINS) .[1] You want a "Therapeutic Window" where XO IC50 << Cytotoxicity IC50.[1]
Part 5: Experimental Workflow Diagram
This diagram details the operational logic for the validation campaign, ensuring all controls are in place.
Figure 2: Operational workflow for validating FTB-CN, integrating quality control, primary potency, and safety counter-screens.
Part 6: Expected Results & Troubleshooting
Based on Structure-Activity Relationship (SAR) data for thiophene-nitriles:
-
Potency: Expect FTB-CN to be less potent than Febuxostat.[1] The formyl group is a weaker anchor than the carboxylic acid.[1]
-
Target IC50:
.[1]
-
-
Troubleshooting Solubility: If precipitation occurs upon adding buffer, add 0.01% Triton X-100 to the assay buffer.[1] This prevents aggregate-based false inhibition.[1]
-
Troubleshooting Color: The thiophene ring can absorb UV/Vis.[1] Run a "Compound Only" blank (No enzyme) to subtract background absorbance at 295 nm.[1]
References
-
Teijin Pharma Ltd. (2005).[1] Crystal structure of xanthine oxidoreductase in complex with Febuxostat. PDB ID: 1N5X.[1]
-
Okamoto, K., et al. (2003).[1] "Formation of Febuxostat: A new non-purine selective inhibitor of xanthine oxidase."[1] Bioorganic & Medicinal Chemistry Letters.
-
Sigma-Aldrich. (2024).[1] Enzymatic Assay of Xanthine Oxidase.
-
Baell, J. B., & Holloway, G. A. (2010).[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.
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A Comparative Guide to In Vivo Performance of Thiophene-Based Acrylonitrile Derivatives in Oncology Research
This guide offers an in-depth comparison of the in vivo performance of these promising alternatives, grounded in experimental data. We will dissect their mechanisms of action, compare their efficacy against established treatments, and provide detailed protocols to ensure the reproducibility and integrity of future investigations.
The Rationale for Thiophene Acrylonitriles in Oncology
The core structure, a thiophene ring linked to an acrylonitrile moiety, offers a versatile backbone for chemical modification. This allows for the fine-tuning of physicochemical properties and target specificity. Many of these derivatives have been shown to target key pathways in cancer progression, including receptor tyrosine kinases and cytoskeletal dynamics. This guide will focus on two prominent classes: 2-(thien-2-yl)acrylonitriles, which have shown promise as kinase inhibitors, and benzothiophene acrylonitriles, which are potent tubulin polymerization inhibitors.
Comparative In Vivo Efficacy: Thienyl Acrylonitriles vs. Standard of Care
A significant body of research has focused on 3-aryl-2-(2-thienyl)acrylonitrile derivatives, particularly in the context of hepatocellular carcinoma (HCC). These compounds have been identified as multi-kinase inhibitors, with a preferential activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
A study on novel 2-(thien-2-yl)-acrylonitriles demonstrated that several derivatives inhibited hepatoma cell proliferation at sub-micromolar concentrations, with IC50 values lower than the clinically used multi-kinase inhibitor, sorafenib.[2][3] The in vivo antineoplastic efficacy of these derivatives was confirmed using the chorioallantoic membrane (CAM) assay of fertilized chicken eggs, a well-established model for studying angiogenesis and tumor growth.[2][3]
Table 1: In Vitro and In Vivo Comparison of 3-Aryl-2-(2-thienyl)acrylonitrile Derivatives and Sorafenib
| Compound | Target Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | Key In Vivo Findings | Reference |
| Derivative 1b | Hepatoma | < Sorafenib | CAM Assay | Confirmed excellent antineoplastic efficacy. | [2] |
| Derivative 1c | Hepatoma | < Sorafenib | CAM Assay | Confirmed excellent antineoplastic efficacy; also a potent Pim-1 inhibitor. | [3] |
| Sorafenib | Hepatoma | Reference | CAM Assay | Used as a positive control for antineoplastic efficacy. | [2][3] |
The findings suggest that these thienyl acrylonitrile derivatives not only match but can exceed the in vitro potency of sorafenib.[2][3] Furthermore, the identification of additional targets like Pim-1 kinase for some derivatives suggests a potential advantage in overcoming resistance mechanisms that can emerge with single-target agents.[3]
Benzothiophene Acrylonitriles: A Different Mechanism, A Powerful Outcome
Shifting our focus to a related scaffold, benzothiophene acrylonitrile derivatives have been investigated as potent inhibitors of tubulin polymerization.[4] Microtubules are critical for cell division, making them a prime target for anticancer therapies.[4] A study on a series of these analogs revealed significant growth inhibition across a panel of 60 human cancer cell lines, with GI50 values often in the nanomolar range (10-100 nM).[5]
Notably, these compounds demonstrated efficacy in P-glycoprotein (P-gp) expressing cell lines, suggesting they may overcome a common mechanism of multidrug resistance.[6]
Table 2: In Vitro Efficacy of Benzothiophene Acrylonitrile Analogs
| Compound | Cancer Cell Lines | GI50 Range (nM) | Noted Activity | Reference |
| Analog 5 | 60-cell panel | 10.0 - 90.9 | Broad-spectrum activity | [6] |
| Analog 6 | 60-cell panel | 21.1 - 98.9 | Particularly effective in leukemia, CNS, and prostate cancer lines | [6] |
| Analog 13 | 60-cell panel | < 10.0 - 39.1 | Very potent growth inhibition across most cell lines | [6] |
The potent in vitro activity of these tubulin-targeting agents strongly supports their further investigation in in vivo models.
Delving into the Mechanisms: Signaling Pathways and Molecular Interactions
Understanding the "why" behind the efficacy is paramount. The two classes of compounds discussed operate through distinct, yet equally critical, anticancer mechanisms.
VEGFR-2 Kinase Inhibition by Thienyl Acrylonitriles
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7] By inhibiting VEGFR-2, 3-aryl-2-(2-thienyl)acrylonitrile derivatives can effectively cut off a tumor's blood supply.[2]
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[7][8] This primarily involves the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation.[7][8]
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Tubulin Polymerization Inhibition by Benzothiophene Acrylonitriles
Microtubules are dynamic polymers of α- and β-tubulin dimers. Their constant assembly and disassembly are essential for forming the mitotic spindle during cell division.[4] Benzothiophene acrylonitrile derivatives disrupt this process, leading to mitotic arrest and subsequent apoptosis.[6] These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization.[6]
Caption: Tubulin Polymerization and Inhibition Workflow.
Experimental Protocols: A Guide to Reproducible In Vivo Studies
The integrity of any in vivo study hinges on a well-defined and meticulously executed protocol. Here, we outline the methodologies for the key in vivo assays discussed.
Murine Xenograft Model for Anticancer Efficacy
This model is a gold standard for evaluating the in vivo efficacy of novel cancer therapeutics.[9]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., hepatoma or breast cancer lines) are cultured in appropriate media and conditions to reach the desired confluence.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium (e.g., serum-free medium or PBS) at a specific concentration (e.g., 5 x 10^6 cells/100 µL).
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width^2) / 2.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The thiophene derivative is administered according to a defined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is often tumor growth inhibition. Body weight and general health of the mice are also monitored for toxicity.
-
Data Analysis: Tumor volumes are plotted over time, and statistical analysis is performed to compare the treatment and control groups.
Caption: Murine Xenograft Experimental Workflow.
Chorioallantoic Membrane (CAM) Assay
The CAM assay is a rapid, cost-effective, and ethically less complex alternative for studying angiogenesis and tumor response in vivo.[10][11][12]
Step-by-Step Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On day 3 of incubation, a small window is made in the eggshell to expose the CAM.
-
Tumor Cell Implantation: A suspension of cancer cells is gently placed onto the CAM.
-
Treatment: After allowing the tumor to establish, the test compound (thiophene derivative) is applied directly to the tumor or the surrounding CAM.
-
Observation and Imaging: The development of blood vessels around the tumor and the tumor size are observed and imaged daily.
-
Endpoint Analysis: At the end of the experiment, the tumors are excised and weighed. The anti-angiogenic and antitumor effects are quantified.
Conclusion and Future Directions
The in vivo studies of thienyl acrylonitrile and benzothiophene acrylonitrile derivatives highlight their significant potential as anticancer agents. Their distinct mechanisms of action—targeting crucial pathways like VEGFR-2 signaling and tubulin polymerization—offer multiple avenues for therapeutic intervention. The comparative data, particularly against established drugs like sorafenib, underscores their promise and warrants further preclinical and clinical investigation.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies of the most potent derivatives to optimize dosing and treatment schedules. Additionally, exploring combination therapies, where these thiophene derivatives are paired with other anticancer agents, could lead to synergistic effects and improved patient outcomes. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these next steps, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.
References
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Bio-protocol. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
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ResearchGate. (2025, November 14). (PDF) New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways. [Link]
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ResearchGate. (2025, November 12). Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism. [Link]
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Xenograft Tumor Assay Protocol. (n.d.). Xenograft Tumor Assay Protocol. [Link]
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MDPI. (2019, January 6). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. [Link]
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NIH. (n.d.). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. [Link]
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Frontiers. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]
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NIH. (2024, May 31). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. [Link]
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PMC. (n.d.). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. [Link]
-
ScienceDirect. (n.d.). Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism. [Link]
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PubMed Central. (n.d.). Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer. [Link]
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PMC - NIH. (n.d.). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
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Childhood Cancer Repository. (2015, October 24). SOP 2 Solid Tumor Processing for Cell Culture and Xenografts. [Link]
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The Journal of Clinical Investigation. (2013, March 1). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. [Link]
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ResearchGate. (2025, August 6). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. [Link]
-
PubMed. (n.d.). In vitro to in vivo comparison of the substrate characteristics of sorafenib tosylate toward P-glycoprotein. [Link]
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ResearchGate. (2025, August 6). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]
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PubMed Central. (2025, May 8). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. [Link]
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PMC - NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
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ResearchGate. (2025, October 14). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
-
National Cancer Institute. (2017, April 17). SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring. [Link]
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IJCSPUB. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
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MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]
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Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. [Link]
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ResearchGate. (n.d.). Mechanisms of Regulation of VEGFR-2 levels in cancer cells. [Link]
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ResearchGate. (n.d.). Synthesis, Crystallography, Biological Activity, and Molecular Modeling Studies of Some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile Derivatives. [Link]
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PubMed. (2010, July 15). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. [Link]
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MDPI. (n.d.). Emerging Therapies for Hepatocellular Carcinoma (HCC). [Link]
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Dove Medical Press. (2025, November 25). Real-World Comparison of Lenvatinib and Sorafenib as First-Line Treatments for Hepatocellular Carcinoma: A Multicenter Study. [Link]
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ResearchGate. (2025, October 16). (PDF) Chick Chorioallantoic Membrane (CAM) Assay as an In Vivo Model to Study the Effect of Newly Identified Molecules on Ovarian Cancer Invasion and Metastasis. [Link]
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NIH. (n.d.). Chick embryo chorioallantoic membrane (CAM): an alternative predictive model in acute toxicological studies for anti-cancer drugs. [Link]
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Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]
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MDPI. (n.d.). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. [Link]
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PubMed. (2017, January 1). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. [Link]
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MDPI. (n.d.). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. [Link]
-
Cytoskeleton. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
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PMC - NIH. (n.d.). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. [Link]
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PubMed. (n.d.). 3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile and (E). [Link]
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3-(5-Formylthiophen-2-yl)benzonitrile: A Strategic Bifunctional Scaffold for Divergent Synthesis
[1]
Executive Summary: The "Meta" Advantage
In the landscape of heterocyclic building blocks, 3-(5-Formylthiophen-2-yl)benzonitrile represents a high-value "linchpin" intermediate.[1] Unlike its ubiquitous para-isomer or simple phenylthiophene analogs, this scaffold offers a unique meta-substitution vector combined with orthogonal reactivity.[1]
For medicinal chemists, the novelty of this compound lies in its ability to access distinct chemical space.[1] The meta-nitrile group provides a geometry often required to target specific pockets in kinase inhibitors (e.g., interacting with the hinge region or solvent front) without the solubility penalties often associated with para-planar stacking.[1] Simultaneously, the thiophene-aldehyde moiety serves as a reactive "warhead" for rapid library generation via reductive amination or Knoevenagel condensation.[1]
This guide objectively assesses the synthetic utility, physicochemical advantages, and experimental protocols for integrating this scaffold into drug discovery workflows.[1]
Part 1: Novelty & Comparative Analysis
The Geometric & Electronic Argument
The primary value proposition of 3-(5-Formylthiophen-2-yl)benzonitrile is its structural orthogonality.[1] We compare it here against two standard alternatives: the para-isomer (4-cyano) and the non-functionalized phenylthiophene.[1]
| Feature | Target: 3-(5-Formylthiophen-2-yl)benzonitrile | Alt A: 4-(5-Formylthiophen-2-yl)benzonitrile | Alt B: 5-Phenylthiophene-2-carbaldehyde |
| Geometry | Bent (120° vector) .[1] Disrupts planarity, improving solubility and accessing "corner" pockets.[1] | Linear (180° vector) . High symmetry leads to lower solubility and potential "brick-dust" properties.[1] | Linear/Flat . Lacks the nitrile H-bond acceptor; purely lipophilic.[1] |
| Electronic Effect | Meta-cyano is electron-withdrawing but less conjugatively linked to the thiophene than para.[1] | Strong through-conjugation (Push-Pull system if donor added), often shifting UV-Vis absorption significantly.[1] | Neutral. Baseline electronic profile. |
| Synthetic Utility | High .[1][2] Nitrile is stable to aldehyde manipulations; orthogonal activation possible.[1] | Moderate . High crystallinity can complicate purification during intermediate steps.[1] | Low . Lacks the second handle for divergent synthesis. |
Mechanistic Insight: Why the "Meta" Nitrile Matters
In drug design, the nitrile group (
-
Avoiding Steric Clashes: In narrow enzyme pockets, para-substituents often clash with the "back wall" of the active site.[1]
-
Solubility: The lower symmetry of the meta-isomer disrupts crystal lattice energy more effectively than the para-isomer, typically resulting in 2-5x higher solubility in polar organic solvents (DMSO/MeOH), facilitating biological screening.[1]
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Synthesize 3-(5-Formylthiophen-2-yl)benzonitrile with >85% yield while preventing aldehyde oxidation or nitrile hydrolysis.
Reagents:
-
Substrate 1: 5-Bromothiophene-2-carbaldehyde (1.0 eq)[1]
-
Substrate 2: 3-Cyanophenylboronic acid (1.2 eq)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) - Selected for resistance to poisoning by the nitrile group.[1]
-
Base: K₂CO₃ (2.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Workflow:
-
Inert Setup: Charge a dried Schlenk flask with 5-bromothiophene-2-carbaldehyde (1.91 g, 10 mmol), 3-cyanophenylboronic acid (1.76 g, 12 mmol), and Pd(dppf)Cl₂[1]·DCM (245 mg, 0.3 mmol).[1] Evacuate and backfill with Argon (3 cycles).[1]
-
Solvation: Add degassed 1,4-dioxane (40 mL) via syringe. Stir until solids are dispersed.
-
Activation: Add degassed 2M K₂CO₃ (10 mL) dropwise.
-
Checkpoint: The biphasic mixture should turn dark orange/brown upon heating.[1]
-
-
Reaction: Heat to 85°C for 6 hours.
-
Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2x) and brine (1x).[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (SiO₂).[1] Gradient elution: 0% → 20% EtOAc in Hexane.[1]
Protocol B: Divergent Functionalization (Aldehyde vs. Nitrile)
This protocol demonstrates the orthogonality of the scaffold.[1] We will selectively react the aldehyde while leaving the nitrile intact.[1]
Reaction: Reductive Amination with Morpholine.[1]
-
Dissolve 3-(5-Formylthiophen-2-yl)benzonitrile (1 mmol) in DCE (5 mL).
-
Add Morpholine (1.2 mmol) and Acetic Acid (1 drop). Stir 30 min (Imine formation).
-
Add NaBH(OAc)₃ (1.5 mmol). Stir 4 hours at RT.
-
Causality: NaBH(OAc)₃ is a mild hydride source that reduces the imine but will not reduce the nitrile or the thiophene ring.[1]
-
-
Validation: 1H NMR will show the disappearance of the aldehyde singlet (~9.9 ppm) and appearance of benzylic methylene protons (~3.7 ppm).[1] The Nitrile peak in IR (~2230 cm⁻¹) remains unchanged.[1]
Part 3: Visualization & Logic[3]
Diagram 1: Synthesis & Orthogonal Pathways
This diagram illustrates the synthesis of the scaffold and its divergent utility, highlighting the specific reaction conditions required to access different chemical spaces.
Caption: Synthesis and orthogonal functionalization pathways. Note the ability to selectively target the aldehyde (Green path) or nitrile (Red path).
Diagram 2: Structure-Activity Relationship (SAR) Logic
Why choose this scaffold? This decision tree helps researchers determine if the 3-(5-Formylthiophen-2-yl)benzonitrile is the correct starting point for their project.
Caption: SAR Decision Tree. The meta-isomer is favored for L-shaped pockets and projects requiring higher solubility.[1]
References
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Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]
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Gong, Y., et al. (2020).[1][4] Design and synthesis of thiophene derivatives via Suzuki cross-coupling: Structural and computational studies. Turkish Journal of Chemistry, 44(5), 1410-1422.[1][5] [Link]
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Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry, 53(22), 7902–7917.[1] [Link]
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PubChem Compound Summary. (2025). 5-Formyl-2-thiopheneboronic acid.[1] National Library of Medicine. [Link][1]
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Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(5-Formylthiophen-2-yl)benzonitrile
This guide provides a detailed protocol for the safe and compliant disposal of 3-(5-Formylthiophen-2-yl)benzonitrile. As a compound featuring a benzonitrile, a thiophene, and an aldehyde functional group, it necessitates a multi-faceted approach to waste management. The procedures outlined below are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact. This document moves beyond simple instruction to explain the chemical reasoning behind each critical step, empowering you to make informed safety decisions.
Immediate Safety Reference: Hazard Profile & PPE
Table 1: Hazard Assessment Summary
| Hazard Category | Associated Functional Group | Potential Risks & Rationale |
| Acute Toxicity | Benzonitrile, Thiophene | Toxic if swallowed, inhaled, or absorbed through the skin.[1] Nitriles can metabolize to or release cyanide, a potent systemic poison that disrupts cellular respiration.[2][3] |
| Skin & Eye Irritation | Aldehyde, Benzonitrile | Causes skin irritation and serious eye irritation.[1][4][5] Aldehydes and nitriles are known irritants that can cause inflammation and damage upon contact. |
| Reactivity | Benzonitrile, Aldehyde | Incompatible with strong acids, bases, oxidizing agents, and reducing agents.[5][6] Contact with strong acids can cause rapid hydrolysis of the nitrile group, potentially releasing highly toxic hydrogen cyanide gas.[3] |
| Environmental | Benzonitrile | Harmful to aquatic life with long-lasting effects.[7] Proper disposal is essential to prevent contamination of waterways. |
Mandatory Personal Protective Equipment (PPE)
A robust defense is non-negotiable. The following PPE must be worn at all times when handling this chemical, both in its pure form and as waste.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Given the potential for skin absorption, ensure gloves are inspected before use and changed immediately if contamination is suspected.[8]
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[8]
-
Body Protection: A lab coat is required. For larger quantities or spill cleanup, a chemically resistant apron is recommended.[9]
-
Respiratory Protection: All handling of waste should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5]
The Disposal Workflow: A Step-by-Step Protocol
Successful and safe disposal hinges on a systematic and compliant workflow. The following diagram and detailed steps provide a clear path from waste generation to final disposal.
Caption: Waste Disposal Workflow for 3-(5-Formylthiophen-2-yl)benzonitrile.
Waste Segregation and Collection
The principle of waste segregation is paramount to prevent dangerous reactions within the waste container.
-
Designate a Waste Stream: This compound must be treated as a non-halogenated organic solvent waste .[10] Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[10]
-
Select the Proper Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. The container must be in good condition with a secure, tight-fitting lid.[11]
-
Labeling is Critical: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste" and a full chemical name: "3-(5-Formylthiophen-2-yl)benzonitrile". List all constituents, including solvents and their approximate percentages.
-
Transfer Waste Safely: All transfers must be conducted inside a chemical fume hood. Use a funnel to prevent spills on the exterior of the container. Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
Keep Containers Closed: Hazardous waste containers must remain closed at all times except when adding waste.[12][13] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
On-Site Storage
Store the collected waste in a designated Satellite Accumulation Area (SAA) that meets institutional and regulatory requirements.
-
The SAA should be located at or near the point of generation.
-
It must be under the control of the laboratory personnel.
-
Ensure the area is well-ventilated and away from heat sources or direct sunlight.[6]
-
Crucially, store this waste away from incompatible materials, particularly strong acids.[6][10]
Final Disposal Pathway
On-site treatment or neutralization of nitrile or aldehyde waste is a complex process that requires specific permits and validation, and is not recommended for a typical research setting.[14] Therefore, the only acceptable disposal method is through a licensed professional service.
-
Contact EHS: Once the waste container is full (or waste is no longer being generated), contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup.[13]
-
Professional Disposal: The waste will be collected by trained personnel and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most appropriate disposal method for this type of organic waste is incineration at a permitted hazardous waste facility.[15]
Spill Management Procedures
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Control Vapors: Ensure the fume hood is operational. If the spill is outside a hood, eliminate all ignition sources.[6]
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE listed in Section 1.
-
Contain and Absorb: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Disposal of Contaminated Materials
Any materials that come into direct contact with 3-(5-Formylthiophen-2-yl)benzonitrile are considered hazardous waste and must be disposed of accordingly.
-
Contaminated Labware (e.g., glassware): If disposable, place in a designated solid waste container lined with a plastic bag and clearly labeled with the chemical name. If reusable, triple rinse the glassware with a suitable solvent (e.g., acetone or ethanol). The first two rinsates are considered hazardous waste and must be collected in your liquid waste container.[9] The third rinsate can often be disposed of down the drain, but confirm this with your institutional guidelines.
-
Contaminated PPE (Gloves, Aprons): Place all contaminated disposable PPE into a sealed bag labeled with the chemical name and dispose of it as solid hazardous waste.[15] Do not discard it in the regular trash.
-
Empty Chemical Containers: An empty container that held this chemical must be triple rinsed with a solvent. Collect all rinsate as hazardous waste.[9] After rinsing, deface or remove the original label and dispose of the container according to your institution's policy for empty chemical containers.[9]
By adhering to this comprehensive guide, you are not only following a procedure but actively participating in a culture of safety and environmental stewardship. Always consult your institution's specific waste disposal guidelines and your EHS office for any questions.
References
- TCI Chemicals. (2023). Safety Data Sheet: 5-Formyl-2-thiopheneboronic Acid.
- Fisher Scientific. (2025). Safety Data Sheet: Thiophene.
- Fisher Scientific. (n.d.). Safety Data Sheet: Benzonitrile, 4-formyl-.
- Sigma-Aldrich. (2026). Safety Data Sheet: Benzonitrile.
- National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Benzonitrile.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile.
- Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
- Aldex. (n.d.). Aldehyde Disposal Made Easy.
- Cohen, S. M., et al. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients.
- National Oceanic and Atmospheric Administration. (n.d.). Benzonitrile - CAMEO Chemicals.
- TCI Chemicals. (n.d.). Safety Data Sheet: 5-Formylthiophene-2-carbonitrile.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives.
- Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
- ResearchGate. (n.d.). (PDF) Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- The University of Texas at Austin. (n.d.). Chemical Waste.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. BENZONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. ethz.ch [ethz.ch]
- 12. vumc.org [vumc.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 15. earthsafeppe.com [earthsafeppe.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
